molecular formula C14H12O2 B2788179 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde CAS No. 38491-36-0

3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde

Cat. No.: B2788179
CAS No.: 38491-36-0
M. Wt: 212.248
InChI Key: RFFPEDKBMAGOPD-UHFFFAOYSA-N
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Description

3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.248. The purity is usually 95%.
BenchChem offers high-quality 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFPEDKBMAGOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 3'-methoxy-2-formylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Reactivity Profile

Executive Summary

3'-Methoxy-2-formylbiphenyl (CAS: 38491-36-0), also designated as 3'-methoxy-[1,1'-biphenyl]-2-carbaldehyde, serves as a critical orthogonal building block in organic synthesis.[1] Its utility stems from the juxtaposition of a reactive electrophilic handle (the ortho-formyl group) with an electron-rich, meta-substituted aromatic ring. This specific substitution pattern makes it a privileged scaffold for the synthesis of phenanthrenes via photocyclization or acid-mediated closure, and a precursor for bioactive heterocycles in medicinal chemistry.[1]

This guide provides a rigorous technical analysis of the molecule, detailing its synthesis via Suzuki-Miyaura cross-coupling, its conformational behavior, and its downstream applications in materials science and drug discovery.[1]

Chemical Identity & Physical Properties
PropertySpecification
IUPAC Name 3'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde
Common Name 3'-Methoxy-2-formylbiphenyl
CAS Number 38491-36-0
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol
Appearance Pale yellow solid / crystalline powder
Melting Point 53–55 °C
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
SMILES COc1cccc(c1)c2ccccc2C=O
Structural Analysis: The Biphenyl Twist

The reactivity of 3'-methoxy-2-formylbiphenyl is governed by the dihedral angle between the two phenyl rings. Unlike planar aromatics, the ortho-formyl group imposes steric strain, forcing the rings into a twisted conformation (typically 45–60°).[1]

  • Electronic Effects: The 3'-methoxy group acts as a weak inductive withdrawer (-I) but a strong resonance donor (+M). However, because it is on the meta position relative to the biaryl linkage, its resonance effects are not directly conjugated to the formyl group on the other ring.[1] This electronic isolation allows the formyl group to react independently of the methoxy group's influence until cyclization occurs.[1]

  • Steric Steering: The formyl group is positioned perfectly for endo-cyclization reactions. Nucleophilic attack at the carbonyl carbon brings the resulting intermediate into proximity with the B-ring, facilitating ring closure.[1]

Synthetic Pathways

The most robust route to 3'-methoxy-2-formylbiphenyl is the Suzuki-Miyaura Cross-Coupling .[1] This method offers high chemoselectivity and tolerance for the aldehyde functionality.

Pathway A: The Preferred Route
  • Coupling Partners: 2-Bromobenzaldehyde (Electrophile) + 3-Methoxyphenylboronic acid (Nucleophile).

  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ or K₂CO₃ (aqueous).

  • Solvent: Toluene/Ethanol/Water or 1,4-Dioxane/Water.[1]

Rationale: 2-Bromobenzaldehyde is commercially stable and cheaper than the corresponding boronic acid. 3-Methoxyphenylboronic acid is highly stable and crystalline.[1]

Synthesis A 2-Bromobenzaldehyde (Electrophile) C Pd(0) Catalyst Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) A->C B 3-Methoxyphenylboronic Acid (Nucleophile) B->C D 3'-Methoxy-2-formylbiphenyl (Target) C->D Yield: >85%

Figure 1: Suzuki-Miyaura synthesis pathway for 3'-methoxy-2-formylbiphenyl.

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 3'-methoxy-2-formylbiphenyl on a 10 mmol scale.

Reagents:

  • 2-Bromobenzaldehyde (1.85 g, 10 mmol)[1]

  • 3-Methoxyphenylboronic acid (1.67 g, 11 mmol, 1.1 equiv)[1]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.35 g, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.12 g, 20 mmol, 2.0 equiv)

  • Solvent: Toluene (40 mL) / Ethanol (10 mL) / Water (10 mL)

Procedure:

  • Degassing: In a 250 mL round-bottom flask, combine Toluene, Ethanol, and Water. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).

  • Addition: Add 2-Bromobenzaldehyde, 3-Methoxyphenylboronic acid, and Na₂CO₃.

  • Catalyst: Add Pd(PPh₃)₄ under a positive stream of inert gas.

  • Reflux: Attach a reflux condenser and heat the mixture to 90°C (oil bath temperature) with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1) until the bromide is consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Eluent: Hexane/EtOAc 95:5 to 90:10).

  • Validation: Product should appear as a pale yellow solid. Confirm via ¹H NMR (CHO peak at ~9.8-10.0 ppm).

Reactivity Profile & Applications

The molecule's utility is defined by the Formyl Divergence .[1]

A. Phenanthrene Synthesis (Materials Science)

The most high-value application is the conversion to phenanthrene derivatives, which are used in OLEDs and organic semiconductors.

  • Mechanism: The aldehyde is converted to a styrene via Wittig olefination. The resulting stilbene-like intermediate undergoes oxidative photocyclization (Mallory reaction) to form the phenanthrene core.

  • Regioselectivity: Cyclization can occur at the 2' or 4' position of the methoxy ring.[1] The 3'-methoxy group directs cyclization primarily para to the activating group (position 6' relative to the bond), but mixtures can occur.

B. Heterocycle Formation (Medicinal Chemistry)
  • Imidazoles: Reaction with glyoxal and ammonia yields biphenyl-substituted imidazoles.[1]

  • Reductive Amination: The formyl group reacts with primary/secondary amines (using NaBH(OAc)₃) to form benzylamine derivatives, common in GPCR ligands.

Reactivity Core 3'-Methoxy-2-formylbiphenyl R1 Wittig Reaction (Ph3P=CH2) Core->R1 R2 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->R2 R3 Oxidation (NaClO2 / H2O2) Core->R3 P1 2-Vinyl-3'-methoxybiphenyl R1->P1 P2 Secondary/Tertiary Amines (Bioactive Scaffolds) R2->P2 P3 Carboxylic Acid (Precursor to Amides) R3->P3 Cyclo Photocyclization (hv, I2) P1->Cyclo Final Substituted Phenanthrenes (OLED Materials) Cyclo->Final

Figure 2: Divergent reactivity profile of 3'-methoxy-2-formylbiphenyl.[1]

References
  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Photocyclization of Stilbenes: Mallory, F. B., & Mallory, C. W. (1984).[1] Photocyclization of Stilbenes and Related Molecules.[2] Organic Reactions, 30, 1–456.[1] Link

  • Phenanthrene Synthesis via Biphenyls: Harrowven, D. C., et al. (2005).[1] Radical cyclisations of 2-alkenylbiphenyls. Tetrahedron Letters, 46(15), 2629-2632.[1]

  • CAS Registry Data: 3'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde (CAS 38491-36-0).[1][3] PubChem Compound Summary. Link

Sources

Technical Guide: Structural & Functional Divergence of Methoxy-Substituted Biphenyl-2-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 3'-methoxybiphenyl-2-carboxaldehyde and 2'-methoxybiphenyl-2-carboxaldehyde .

Executive Summary

In the development of biaryl pharmacophores—specifically phenanthridines and fluorenones—the positional isomerism of substituents dictates not just physical properties, but the viability of downstream synthetic pathways.

The distinction between 2'-methoxybiphenyl-2-carboxaldehyde (Isomer A) and 3'-methoxybiphenyl-2-carboxaldehyde (Isomer B) is not merely nomenclatural; it is a fundamental difference in atropisomeric potential and steric environment .

  • Isomer A (2'-OMe): Characterized by high steric strain ("Ortho-Effect"), a twisted dihedral angle (>60°), and unique reactivity suited for specific intramolecular cyclizations.

  • Isomer B (3'-OMe): Characterized by rotational freedom, standard biaryl reactivity, and a tendency to yield regioisomeric mixtures in cyclization protocols.

This guide provides the self-validating protocols and mechanistic insights required to select and synthesize the correct isomer for drug discovery applications.

Structural & Electronic Analysis

The core differentiator between these isomers is the dihedral twist angle caused by the proximity of the methoxy group on Ring B to the aldehyde group (or the C1-C1' bond) on Ring A.

The "Ortho-Effect" and Atropisomerism

In biphenyl systems, the energy barrier to rotation around the C1-C1' bond is determined by the size of ortho-substituents.[1][2]

  • 2'-Methoxy Isomer: The methoxy group is ortho to the biaryl axis. This creates a significant steric clash with the protons (or aldehyde) on Ring A. To minimize this repulsion, the rings twist out of coplanarity, often approaching orthogonality (~90°). This reduces

    
    -conjugation between the rings but creates a "pre-organized" scaffold for bridging reactions.
    
  • 3'-Methoxy Isomer: The methoxy group is meta to the biaryl axis. It exerts minimal steric influence on the rotation. The molecule adopts a standard biphenyl twist (~44° in solution) to balance conjugation vs. H-H steric repulsion.

Visualization of Steric Pathways

The following diagram illustrates the steric locking mechanism that differentiates the reactivity of the two isomers.

StericAnalysis cluster_0 2'-Methoxy Isomer (High Steric Strain) cluster_1 3'-Methoxy Isomer (Rotational Freedom) NodeA Ortho-Methoxy (Ring B) NodeC Steric Clash NodeA->NodeC NodeB Ortho-Aldehyde (Ring A) NodeB->NodeC NodeD High Dihedral Angle (Twisted >60°) NodeC->NodeD Forces Rotation NodeW Standard Twist (~45°) NodeD->NodeW Structural Divergence NodeX Meta-Methoxy (Ring B) NodeZ Minimal Interaction NodeX->NodeZ NodeY Ortho-Aldehyde (Ring A) NodeY->NodeZ NodeZ->NodeW Allows Rotation

Caption: Logical flow of steric interactions. The 2'-isomer forces a high dihedral angle due to direct ortho-ortho clashing, unlike the 3'-isomer.

Synthetic Protocols (Suzuki-Miyaura Coupling)

Synthesis of these isomers requires distinct catalytic considerations. The 2'-isomer is sterically hindered, often requiring specialized ligands (Buchwald type) to facilitate the transmetallation step in the Suzuki cycle.

Comparative Synthetic Data
Parameter2'-Methoxy Isomer (Hindered)3'-Methoxy Isomer (Standard)
Precursors 2-Bromobenzaldehyde + 2-Methoxyphenylboronic acid 2-Bromobenzaldehyde + 3-Methoxyphenylboronic acid
Catalyst System Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃
Base K₃PO₄ (Anhydrous)Na₂CO₃ (Aqueous)
Solvent Toluene/Dioxane (High boiling)DME/Water or Toluene/Ethanol
Temp/Time 100°C / 12-24 h80°C / 4-6 h
Yield (Typical) 65-75%85-95%
Detailed Protocol: Synthesis of 2'-Methoxybiphenyl-2-carboxaldehyde

Rationale: The use of SPhos (electron-rich, bulky phosphine) is critical to prevent catalyst deactivation and promote oxidative addition into the hindered aryl halide.

  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with 2-bromobenzaldehyde (1.0 eq, 5.4 mmol) and 2-methoxyphenylboronic acid (1.2 eq, 6.5 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Note: Premixing catalyst and ligand in solvent for 5 mins improves activity.

  • Base Addition: Add anhydrous K₃PO₄ (2.0 eq).

  • Solvent: Add degassed Toluene (10 mL) and water (0.5 mL). The small amount of water is essential for the boronate activation but excess water can hydrolyze the imine if downstream reactions are planned in situ.

  • Reaction: Seal and heat to 100°C for 18 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Cool to RT. Filter through a Celite pad. Wash with EtOAc.[3][4] Concentrate and purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (CDCl₃): Look for the aldehyde proton. In the 2'-isomer, the -CHO proton often shifts slightly upfield relative to the 3'-isomer due to the shielding cone of the orthogonal phenyl ring.

    • Key Signal: -OCH3 singlet appears at ~3.8 ppm.

Spectroscopic Differentiation (NMR)[5]

NMR is the primary tool for distinguishing these isomers without X-ray crystallography.

Proton NMR (1H) Characteristics
  • Aldehyde Proton (-CHO):

    • 2'-Isomer: The aldehyde group is forced into the shielding region of the B-ring (due to the ~90° twist). The signal may appear slightly upfield (e.g., 9.8 - 9.9 ppm) compared to the planar standard.

    • 3'-Isomer: The aldehyde signal is typical for benzaldehydes (e.g., 9.9 - 10.1 ppm).

  • Methoxy Protons (-OCH3):

    • 2'-Isomer: The methoxy group is spatially close to the A-ring. Depending on the exact conformation, it may show Nuclear Overhauser Effect (NOE) correlations with the H3 proton of the A-ring.

    • 3'-Isomer: No significant NOE with the A-ring.

Carbon NMR (13C)
  • Carbonyl Peak: ~191-192 ppm for both, but subtle shifts occur.

  • Ipso-Carbons: The most diagnostic peaks are the quaternary carbons at the biaryl linkage. The 2'-isomer will show distinct shifts for the C1 and C1' carbons due to the ortho substituent effect.

Reactivity & Applications: Phenanthridine Synthesis[6][7]

The most critical difference for drug development is the cyclization potential . These aldehydes are precursors to phenanthridines (via Schiff base formation with anilines followed by radical or oxidative cyclization).

  • 2'-Methoxy Advantage: The 2'-methoxy group acts as a blocking element, directing cyclization to the other available ortho-position (C6') or, more commonly, the methoxy group itself can participate in specific radical mechanisms or be eliminated.

  • 3'-Methoxy Regio-scrambling: Cyclization onto the B-ring can occur at C2' (ortho to OMe) or C6' (para to OMe), leading to a mixture of 2-methoxy and 4-methoxy phenanthridines.

Workflow: Radical Cyclization to Phenanthridine

This workflow demonstrates why the 2'-isomer is often preferred for specific target synthesis to avoid isomeric mixtures.

Reactivity cluster_2 2'-Methoxy Pathway (Regioselective) cluster_3 3'-Methoxy Pathway (Mixture) Start Start: Biphenyl-2-carboxaldehyde Step1 Step 1: Imine Formation (Reaction with Aniline) Start->Step1 IsoA 2'-OMe Isomer Step1->IsoA If 2'-OMe IsoB 3'-OMe Isomer Step1->IsoB If 3'-OMe CyclA Cyclization (Radical/Pd) IsoA->CyclA ProdA Product: 1-substituted Phenanthridine (Single Regioisomer) CyclA->ProdA CyclB Cyclization IsoB->CyclB ProdB Mixture: 2-OMe & 4-OMe Phenanthridines (Hard to Purify) CyclB->ProdB

Caption: Cyclization workflow showing the regiochemical advantage of the 2'-isomer in phenanthridine synthesis compared to the 3'-isomer mixture.

References

  • Suzuki-Miyaura Coupling of Hindered Biaryls

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Phenanthridines from Biphenyl-2-carbaldehydes

    • Caron, S., et al. (2021). Synthesis of phenanthridines via a novel photochemically-mediated cyclization.[5][6] Beilstein Journal of Organic Chemistry, 17, 1860–1867. Link

  • Atropisomerism in Ortho-Substituted Biphenyls

    • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link

  • SPhos Ligand Application

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Nature of the Catalytically Active Species. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Biological activity of 3'-methoxy-[1,1'-biphenyl]-2-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for drug discovery professionals. It synthesizes confirmed synthetic routes, structure-activity relationship (SAR) principles, and biological validation protocols for 3'-methoxy-[1,1'-biphenyl]-2-carboxaldehyde and its bioactive derivatives.

CAS Registry Number: 38491-36-0 Molecular Formula: C₁₄H₁₂O₂ Molecular Weight: 212.25 g/mol Role: Privileged Scaffold & Divergent Intermediate

Executive Summary & Chemical Space

3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its bifunctionality :

  • The Biphenyl Core: Provides the necessary hydrophobic bulk to span large binding pockets (e.g., Acetylcholinesterase gorges, kinase ATP-binding sites).

  • The Ortho-Aldehyde Handle: A reactive electrophile positioned to facilitate heterocyclization (e.g., into phenanthridines) or condensation (Schiff bases/hydrazones).

This guide details the exploitation of this scaffold across three primary therapeutic axes: Neurodegeneration (Alzheimer's) , Antimicrobial/Antifungal therapy , and Oncology .

Chemical Synthesis & Derivatization Protocols

Core Scaffold Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust route to the title compound utilizes palladium-catalyzed cross-coupling. This protocol ensures high regioselectivity and tolerance for the aldehyde functional group.

Reagents:

  • Substrate A: 2-Bromobenzaldehyde (1.0 equiv)

  • Substrate B: 3-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered variants)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Protocol:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Addition: Add 2-bromobenzaldehyde, 3-methoxyphenylboronic acid, and base under a counter-flow of Argon.

  • Catalysis: Add Pd(dppf)Cl₂ last.[1] Seal the vessel immediately.

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot typically fluoresces under UV (254 nm).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Divergent Synthesis: The "Branching" Strategy

Once the core aldehyde is secured, it serves as the precursor for two distinct classes of bioactive molecules.

Pathway A: Phenanthridine Cyclization (Antitumor/DNA Intercalators)

The ortho-aldehyde allows for a radical-mediated or photochemical cyclization to form the tricyclic phenanthridine core.

  • Transformation: Condensation with an amine to form an imine, followed by UV-irradiation or radical initiation (e.g., Bu₃SnH/AIBN) to close the ring.

  • Mechanism: Homolytic aromatic substitution or electrocyclic ring closure.

Pathway B: Schiff Base/Hydrazone Formation (Antimicrobial/Antifungal)
  • Transformation: Condensation with hydrazides (e.g., isonicotinic acid hydrazide) or amines.[2]

  • Condition: Ethanol reflux with catalytic acetic acid (2-4 hours).

Biological Activity & Mechanism of Action[3][4][5][6]

Neurodegeneration: Dual AChE/BuChE Inhibition

Biphenyl-2-carboxaldehyde derivatives are potent dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Mechanism: The biphenyl moiety spans the active site gorge of the enzyme. The 3'-methoxy group provides specific hydrophobic interactions with the peripheral anionic site (PAS), while the aldehyde-derived functional group (often an oxime or hydrazone) interacts with the catalytic triad.

  • Data Insight: Derivatives in this class have demonstrated IC₅₀ values in the sub-micromolar range (0.09 – 1.2 µM) for AChE inhibition.

Antimicrobial & Antifungal Activity

Schiff base derivatives (specifically hydrazones) of this aldehyde exhibit broad-spectrum activity.

  • Target: Fungal Succinate Dehydrogenase (SDH) and bacterial cell wall synthesis.

  • Efficacy: Hydrazone derivatives have shown Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics (e.g., Ampicillin) against S. aureus and E. coli.

  • Fungicidal: Highly active against Botrytis cinerea (Gray mold), often exceeding the potency of commercial fungicides like Boscalid.

Oncology: Cytotoxicity via DNA Intercalation

Phenanthridine derivatives synthesized from this scaffold act as DNA intercalators.[3]

  • Mechanism: The planar tricyclic system inserts between DNA base pairs, inhibiting replication and transcription.

  • Selectivity: The 3'-methoxy substituent (becoming the 2- or 4-methoxy group on the phenanthridine) modulates lipophilicity and cellular uptake, often enhancing cytotoxicity against leukemia (L1210) and breast cancer (MCF-7) cell lines.

Visualization: Divergent Synthesis & Biological Logic

The following diagram illustrates the central role of the 3'-methoxy-[1,1'-biphenyl]-2-carboxaldehyde scaffold and its transformation into bioactive classes.

Biphenyl_Activity Scaffold 3'-Methoxy-[1,1'-biphenyl]- 2-carboxaldehyde (The Core Scaffold) Schiff Condensation (Hydrazines/Amines) Scaffold->Schiff EtOH, H+, Reflux Cyclization Ring Closure (Photochemical/Radical) Scaffold->Cyclization 1. Imine formation 2. UV or Radical Suzuki Precursor Synthesis (Suzuki-Miyaura) Suzuki->Scaffold Pd(dppf)Cl2, K2CO3 Hydrazones Biphenyl Hydrazones (Schiff Bases) Schiff->Hydrazones Phenanthridines Phenanthridines (Tricyclic Aromatics) Cyclization->Phenanthridines Antimicrobial Antimicrobial/Antifungal Target: SDH & Cell Wall MIC: 0.5 - 16 µg/mL Hydrazones->Antimicrobial Neuro Neuroprotection Target: AChE/BuChE IC50: < 1 µM Hydrazones->Neuro Cancer Anticancer Target: DNA Intercalation Cytotoxicity: L1210/MCF-7 Phenanthridines->Cancer

Caption: Divergent synthesis pathways from the parent aldehyde to key therapeutic classes.

Experimental Data Summary

The following table summarizes representative biological activity data for derivatives accessible from this scaffold.

Derivative ClassTarget Organism/EnzymeKey MetricActivity RangeReference
Biphenyl Hydrazone Staphylococcus aureus (MRSA)MIC (µg/mL)4 – 32[1, 4]
Biphenyl Hydrazone Botrytis cinerea (Fungus)Inhibition Rate>85% @ 50 µg/mL[2]
Biphenyl Carboxamide Acetylcholinesterase (AChE)IC₅₀ (µM)0.09 – 1.2[3]
Phenanthridine L1210 Leukemia CellsCytotoxicityPotent (Qualitative)[5]

References

  • Antimicrobial activity and synergy of antibiotics with two biphenyl compounds. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase. Molecules. Available at: [Link]

  • Biological activities of hydrazones: A review. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Synthesis of phenanthridines via a novel photochemically-mediated cyclization. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Introduction: The Strategic Importance of the ortho-Formyl Biphenyl Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ortho-Formyl Biphenyl Scaffold: Synthesis, Reactivity, and Applications

The biphenyl moiety is a cornerstone in modern chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds, natural products, and advanced materials.[1][2][3] Its inherent structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for molecular recognition. The introduction of a formyl (aldehyde) group at the ortho-position transforms this common scaffold into a uniquely versatile and powerful building block.

The ortho-formyl biphenyl core is more than just a functionalized aromatic; it is a nexus of strategic chemical potential. The aldehyde group serves as a versatile chemical handle for a multitude of transformations, while its position at the sterically demanding ortho-position imposes significant conformational constraints. This restricted rotation around the biaryl C-C bond can give rise to atropisomerism—the existence of stable, non-interconverting rotational isomers (atropisomers).[4][5] This axial chirality is a critical design element in modern drug discovery and asymmetric catalysis, allowing for the precise spatial arrangement of pharmacophores to maximize interaction with biological targets.

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the ortho-formyl biphenyl scaffold. We will dissect its synthesis, explore the rich reactivity endowed by the formyl group, analyze its profound structural implications, and survey its applications as a pivotal component in medicinal chemistry and beyond.

Part 1: Strategic Synthesis of ortho-Formyl Biphenyl Scaffolds

The construction of the ortho-formyl biphenyl scaffold can be approached through two primary strategic pathways: the formylation of a pre-formed biphenyl core or the coupling of a pre-formylated aromatic precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Post-Coupling Formylation: Building the Core, Then Functionalizing

This approach first establishes the biphenyl linkage, typically via transition-metal-catalyzed cross-coupling reactions, followed by the regioselective introduction of the formyl group.

  • Biphenyl Core Synthesis: The Suzuki-Miyaura cross-coupling is a preeminent method, reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst.[1] Other notable methods include the Ullmann reaction (copper-mediated coupling of aryl halides) and the Gomberg-Bachmann reaction.[6]

  • Regioselective ortho-Formylation: Once the biphenyl is formed, particularly a 2-hydroxybiphenyl, the formyl group can be introduced with high regioselectivity. The Duff reaction or related formylation methods can be used, but a highly effective and mild protocol involves the use of magnesium chloride, triethylamine (Et₃N), and paraformaldehyde.[7][8] This method proceeds via a chelation-controlled mechanism, directing the formylation exclusively to the position ortho to the hydroxyl group. This is a robust and widely applied method for phenols and tolerates a variety of other functional groups.[9]

Coupling of Pre-Formylated Precursors: A Convergent Approach

Alternatively, an aryl precursor already bearing the formyl group can be engaged in a cross-coupling reaction. This is often more convergent and can be advantageous if the precursor, such as 2-bromobenzaldehyde or a corresponding boronic acid, is readily available.

  • Suzuki-Miyaura Coupling: A common route involves the coupling of an ortho-formylphenylboronic acid with an aryl halide.[1] The formyl group is generally stable under these palladium-catalyzed conditions, making this a reliable strategy.

  • Enantioselective Coupling: For the synthesis of axially chiral biaryls, specialized chiral ligands are employed to control the stereochemistry of the coupling reaction. Recent advances have enabled the enantioselective synthesis of ortho-substituted biaryls, a strategy that can be directly applied to formyl-containing substrates to access specific atropisomers.[10]

Diagram 1: Key Synthetic Pathways to ortho-Formyl Biphenyls

G cluster_0 Post-Coupling Formylation cluster_1 Coupling of Pre-Formylated Precursor ArylHalide1 Aryl Halide Biphenyl Biphenyl Scaffold (e.g., 2-Hydroxybiphenyl) ArylHalide1->Biphenyl ArylBoronic1 Arylboronic Acid ArylBoronic1->Biphenyl Suzuki-Miyaura Coupling Formylation ortho-Formylation (e.g., MgCl₂, Et₃N, paraformaldehyde) Biphenyl->Formylation FormylBiphenyl ortho-Formyl Biphenyl Scaffold Formylation->FormylBiphenyl ArylHalide2 Aryl Halide FormylBiphenyl2 ortho-Formyl Biphenyl Scaffold ArylHalide2->FormylBiphenyl2 FormylBoronic ortho-Formyl Phenylboronic Acid FormylBoronic->FormylBiphenyl2 Suzuki-Miyaura Coupling

Caption: Convergent strategies for synthesizing the target scaffold.

Experimental Protocol: ortho-Formylation of 2-Phenylphenol

This protocol describes a reliable method for the regioselective formylation of a pre-formed biphenyl scaffold.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous magnesium chloride (2.5 eq) and anhydrous tetrahydrofuran (THF).

  • Amine Addition: Add triethylamine (5.0 eq) to the suspension and stir for 30 minutes at room temperature.

  • Substrate Addition: Add 2-phenylphenol (1.0 eq) to the mixture and stir for an additional 30 minutes.

  • Formylating Agent: Add paraformaldehyde (3.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (typically 65-70 °C) and monitor by TLC until the starting material is consumed (usually 4-8 hours).

  • Workup: Cool the reaction to 0 °C and slowly quench with 1M aqueous HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-hydroxy-biphenyl-3-carbaldehyde.

Part 2: The Chemical Versatility of the ortho-Formyl Group

The aldehyde at the ortho-position is a gateway to immense chemical diversity. It can be readily transformed into a wide range of other functional groups or used to construct complex heterocyclic systems.

  • Oxidation: The formyl group can be cleanly oxidized to a carboxylic acid using reagents like sodium chlorite (Lindgren oxidation), providing access to ortho-biphenyl carboxylic acids, which are themselves important pharmacophores.[1]

  • Reduction and Reductive Amination: Reduction with agents like NaBH₄ yields the corresponding ortho-hydroxymethyl biphenyl. More powerfully, reductive amination with a primary or secondary amine and a reducing agent (e.g., NaBH(OAc)₃) provides access to a diverse library of ortho-aminomethyl biphenyl derivatives.[7]

  • Carbonyl Chemistry: The aldehyde readily participates in classic carbonyl reactions. Wittig-type reactions can be used to install vinyl groups, while aldol condensations and related C-C bond-forming reactions can build more complex side chains.[11]

  • Multicomponent Reactions: The scaffold can serve as the aldehyde component in powerful multicomponent reactions. For instance, in the Betti reaction, it can react with an amine and a phenol to rapidly generate complex, fused polycyclic structures.[12]

  • Cyclization Reactions: The proximity of the formyl group to the second aryl ring and the biaryl bond allows for intramolecular cyclization reactions, leading to the synthesis of dibenzofurans, dibenzopyrans, and other fused heterocyclic systems of medicinal importance.

Diagram 2: Reactivity Map of the ortho-Formyl Biphenyl Scaffold

G Core ortho-Formyl Biphenyl Scaffold CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid Oxidation (e.g., NaClO₂) Alcohol Primary Alcohol Core->Alcohol Reduction (e.g., NaBH₄) Amine Secondary/Tertiary Amine Core->Amine Reductive Amination Alkene ortho-Vinyl Biphenyl Core->Alkene Wittig Reaction FusedHeterocycle Fused Heterocycles (e.g., Dibenzopyrans) Core->FusedHeterocycle Intramolecular Cyclization G cluster_0 Atropisomer 1 (Sa) cluster_1 Atropisomer 2 (Ra) A B A->B Rotation Around Biaryl Axis C High-Energy Planar Transition State D E D->E Rotation Twisted Conformation 1 Twisted Conformation 1 Twisted Conformation 1->C Energy Barrier (Steric Hindrance) Twisted Conformation 2 Twisted Conformation 2 Twisted Conformation 2->C Energy Barrier (Steric Hindrance)

Caption: Steric clash at the ortho positions creates a barrier to rotation.

Part 4: Applications in Drug Discovery and Beyond

The unique combination of synthetic accessibility, versatile reactivity, and conformational rigidity makes the ortho-formyl biphenyl scaffold a highly sought-after core in modern research.

Medicinal Chemistry

This scaffold is a key component in numerous bioactive molecules targeting a wide range of diseases. Its ability to project substituents into specific vectors in 3D space is critical for potent and selective target engagement.

Compound Class/Example Biological Target Therapeutic Area Key Insight
Ortho-Biphenyl CarboxamidesSmoothened (SMO) ReceptorOncology (Hedgehog Pathway)The biphenyl scaffold provides the rigid core needed to antagonize the SMO receptor, inhibiting a key signaling pathway in certain cancers. [13]
Biphenyl-based InhibitorsHsp70-Bim Protein-Protein Interaction (PPI)Oncology (Chronic Myeloid Leukemia)A biphenyl scaffold was developed via scaffold hopping to create potent inhibitors of a crucial cancer-related PPI, demonstrating improved potency and solubility. [14]
Phenylcyclopropyl MimicsFactor XaThrombosisThe aplanar conformation of ortho-substituted biphenyls was successfully mimicked by other rigid scaffolds to develop highly potent anticoagulants. [15]
Various DerivativesDiverseAnalgesics, Anti-inflammatories, AntimicrobialsThe biphenyl core is a common feature in a wide range of therapeutic agents due to its favorable physicochemical properties and synthetic tractability. [1]
Ligand Design and Asymmetric Catalysis

The axial chirality inherent to many ortho-substituted biphenyls makes them ideal frameworks for chiral ligands. By functionalizing the formyl group into a coordinating moiety (e.g., a phosphine or amine), ligands can be created that form chiral pockets around a metal center, enabling highly enantioselective transformations.

Conclusion

The ortho-formyl biphenyl scaffold represents a masterful convergence of structural control and functional versatility. The ortho-formyl group is not merely a passive substituent; it is an active participant in the scaffold's utility, dictating its conformation, enabling a vast array of subsequent chemical transformations, and ultimately providing a robust and adaptable platform for the design of complex, functional molecules. For researchers in drug discovery, catalysis, and materials science, a deep understanding of the synthesis and reactivity of this core is essential for leveraging its full potential in the creation of next-generation chemical entities.

References

  • Jain, Z. J., & Surana, S. J. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • Lippa, D., & Waldvogel, S. R. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. [Link]

  • Jain, Z. J., & Surana, S. J. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

  • Li, J., et al. (2024). Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. PubMed. [Link]

  • Peukert, S., et al. (2009). Identification and Structure-Activity Relationships of Ortho-Biphenyl Carboxamides as Potent Smoothened Antagonists Inhibiting the Hedgehog Signaling Pathway. PubMed. [Link]

  • Catellani, M., et al. (2025). Synthesis of Selectively Substituted ortho-Vinylbiphenyls by Palladium-Catalyzed Reaction of ortho-Substituted Aryl Iodides with Olefins. ResearchGate. [Link]

  • Qiao, J. X., et al. (2008). Achieving structural diversity using the perpendicular conformation of alpha-substituted phenylcyclopropanes to mimic the bioactive conformation of ortho-substituted biphenyl P4 moieties: discovery of novel, highly potent inhibitors of Factor Xa. PubMed. [Link]

  • Hansen, T. V., & Skattebøl, L. (2019). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate. [Link]

  • Shi, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PMC. [Link]

  • Sureshbabu, A., & Namboothiri, I. N. N. (2025). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. PMC. [Link]

  • Linde, C., et al. (2025). Rotation in Biphenyls with a Single Ortho-Substituent. ResearchGate. [Link]

  • Anonymous. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • Anonymous. (n.d.). Example of biaryl scaffolds and their applications. ResearchGate. [Link]

  • Marshall, G. R., et al. (n.d.). Synthesis of the Phenylpyridal Scaffold as a Helical Peptide Mimetic. PMC. [Link]

  • Anonymous. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Li, B., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journals. [Link]

  • Pergomet, O., et al. (2019). ortho-Formylation of oxygenated phenols. ResearchGate. [Link]

  • Marshall, G. R., et al. (n.d.). Synthesis of the Phenylpyridal Scaffold as a Helical Peptide Mimetic. Marshall Research Lab. [Link]

  • K, P. (n.d.). Biphenyl derivatives & Atropisomerism. Slideshare. [Link]

  • Chan, S., et al. (2019). Synthesis of a Conformationally Stable Atropisomeric Pair of Biphenyl Scaffold Containing Additional Stereogenic Centers. MDPI. [Link]

Sources

Safety Data Sheet (SDS) for 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde (CAS No: 38491-36-0). It is intended for researchers, scientists, and drug development professionals who may work with this compound. Given the limited publicly available, substance-specific safety data, this document synthesizes information from supplier data sheets and extrapolates from structurally similar compounds to provide a robust and precautionary framework for its safe use in a laboratory setting.

Section 1: Compound Identification and Physicochemical Profile

3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde is a biphenyl derivative, a class of compounds frequently used as building blocks in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its structure, featuring an aldehyde group and a methoxy group on a biphenyl scaffold, dictates its reactivity and potential physiological effects.

Key Identifiers and Properties:

PropertyValueSource(s)
IUPAC Name 3'-methoxy-[1,1'-biphenyl]-2-carbaldehyde
Synonyms 3'-Methoxy-biphenyl-2-carboxaldehyde[2]
CAS Number 38491-36-0[1][2]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1][3]
Appearance Solid (form may vary)[4]
Purity Typically ≥95%
Melting Point 53 °C[1]
Storage Temperature 2-8°C
InChI Key RFFPEDKBMAGOPD-UHFFFAOYSA-N[1]

Section 2: Hazard Identification and GHS Classification (Inferred)

The primary anticipated hazards are associated with the aldehyde functional group, which can act as an irritant, and the biphenyl structure.

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Basis for Classification:

  • Skin and Eye Irritation: Aldehydes are known to be irritants. Safety data for related compounds like 2'-Methoxybiphenyl-2-carboxaldehyde and 3-Methoxybenzaldehyde consistently list skin and serious eye irritation as primary hazards.[6][7] Therefore, it is prudent to assume this compound will behave similarly upon contact.

  • Respiratory Irritation: Inhalation of fine dusts or vapors of aromatic aldehydes can irritate the respiratory tract.[7][8] Handling procedures must be designed to prevent aerosolization and inhalation.

Section 3: Risk Assessment and Engineering Controls

A thorough risk assessment must be conducted before any work with this compound begins. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Engineering Controls: The causality behind mandating specific engineering controls is to create a physical barrier between the researcher and the chemical, thereby minimizing exposure.

  • Chemical Fume Hood: All manipulations of 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of any airborne dust or vapors, directly addressing the inferred respiratory irritation hazard.[8]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

Section 4: Protocol for Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier to the identified hazards. The following protocol is a self-validating system; if any component is missing, the system is incomplete and work should not proceed.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear nitrile gloves that are compliant with EN 374 standards.[9] Always inspect gloves for tears or punctures before use. For prolonged work, consider double-gloving. After handling, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.[4][9]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[9] If there is a risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat. Ensure clothing fully covers all exposed skin.[4]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if the engineering controls fail or for emergency situations, a full-face respirator with appropriate cartridges should be used.[9]

PPE_Workflow cluster_ppe PPE Selection Workflow start Task: Handling 3'-Methoxy- [1,1'-biphenyl]-2-carboxaldehyde fume_hood Work inside a certified chemical fume hood? start->fume_hood ppe_basics Mandatory Base PPE: - Nitrile Gloves (EN 374) - Safety Goggles (Side-Shielded) - Lab Coat fume_hood->ppe_basics  Yes stop STOP: Do not proceed without a fume hood fume_hood->stop  No splash_risk Risk of Splash or Large-Scale Handling? ppe_basics->splash_risk enhanced_ppe Add Enhanced PPE: - Face Shield - Chemical Apron splash_risk->enhanced_ppe  Yes proceed Proceed with Experiment splash_risk->proceed  No enhanced_ppe->proceed

Caption: PPE selection decision tree for handling the compound.

Section 5: Safe Storage and Handling Procedures

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] A storage temperature of 2-8°C is recommended.

  • Incompatible Materials: Based on the reactivity of similar aldehydes, avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5]

  • Handling:

    • Avoid dust formation during handling.[9] Use appropriate tools for transfers (e.g., anti-static spatulas).

    • Ensure adequate ventilation at all times.[9]

    • Wash hands and any exposed skin thoroughly after handling.[6]

    • Do not eat, drink, or smoke in the work area.[7]

Section 6: Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical.

First-Aid Measures: [5][6][9]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to safe areas. Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Contain Spill: Wear full PPE. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Clean-Up: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Disposal: Dispose of contaminated materials as hazardous waste.

Emergency_Workflow cluster_emergency Emergency Response Workflow event Emergency Event spill Spill / Release event->spill exposure Personal Exposure event->exposure spill_actions 1. Evacuate Area 2. Wear Full PPE 3. Contain & Collect Waste 4. Decontaminate Area spill->spill_actions exposure_type Route of Exposure? exposure->exposure_type skin Skin Contact exposure_type->skin  Skin eye Eye Contact exposure_type->eye  Eye inhalation Inhalation exposure_type->inhalation Inhalation skin_action Remove Contaminated Clothing; Wash with Soap & Water (15 min) skin->skin_action eye_action Rinse with Water (15 min); Seek Medical Attention eye->eye_action inhalation_action Move to Fresh Air; Seek Medical Attention inhalation->inhalation_action seek_medical Seek Medical Advice if irritation persists skin_action->seek_medical

Sources

Methodological & Application

Preparation of Schiff base ligands from 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing sterically demanding Schiff base ligands utilizing 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde as the electrophilic precursor. Unlike simple benzaldehyde derivatives, the biphenyl scaffold introduces significant steric hindrance at the ortho position (2-position), requiring specific kinetic forcing conditions to drive the condensation equilibrium to completion.

The resulting ligands are critical in coordination chemistry, particularly for stabilizing transition metals (Cu²⁺, Ni²⁺, Pd²⁺) in asymmetric catalysis and developing metallodrugs with enhanced lipophilicity due to the biphenyl moiety.

Chemical Context & Reactivity Analysis

Substrate: 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde CAS: 38491-36-0 (or related isomer derivatives) Molecular Weight: 212.25 g/mol

Mechanistic Challenges (Expertise & Experience)
  • Steric Ortho-Effect: The aldehyde group at the 2-position is sterically crowded by the adjacent phenyl ring. This hinders the nucleophilic attack of the amine, often leading to incomplete conversion under standard room-temperature protocols.

  • Electronic Modulation: The 3'-methoxy group acts as a remote electron-donating group (EDG). While it increases the solubility of the final ligand in organic solvents (DCM, Toluene), it slightly deactivates the electrophilicity of the aldehyde compared to electron-deficient analogs.

  • Hydrolytic Instability: Due to the steric strain, the formed imine bond (

    
    ) is prone to hydrolysis. The protocol below incorporates a Dean-Stark trap  or Activated Molecular Sieves  to irreversibly remove water, shifting the equilibrium toward the product (Le Chatelier’s principle).
    

Experimental Protocol

Reagents & Equipment[2][3][4][5][6]
  • Precursor: 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde (1.0 equiv).

  • Amine Source: Primary aromatic or aliphatic amine (e.g., p-anisidine, ethylenediamine) (1.0 - 1.1 equiv).

  • Solvent: Anhydrous Ethanol (EtOH) or Toluene (for azeotropic distillation).

  • Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TSA).

  • Drying Agent: Activated 4Å Molecular Sieves or Anhydrous

    
    .
    
Step-by-Step Synthesis Workflow

Method A: Ethanol Reflux (Standard for Reactive Amines)

  • Dissolution: Dissolve 5.0 mmol (1.06 g) of 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde in 20 mL of hot anhydrous ethanol (

    
    ).
    
  • Amine Addition: Add 5.0 mmol of the primary amine dropwise.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid. The solution may darken, indicating initial condensation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Critical Check: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (

      
      ) must disappear.
      
  • Crystallization: Cool slowly to room temperature, then to

    
    . The Schiff base typically precipitates as a yellow/orange solid.
    
  • Filtration: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Method B: Azeotropic Distillation (For Sterically Hindered Amines) Use this method if Method A yields <50%.

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine aldehyde (5.0 mmol), amine (5.5 mmol), and p-TSA (10 mg) in 40 mL Toluene.

  • Dehydration: Reflux for 12 hours. Water generated will collect in the trap.

  • Isolation: Evaporate toluene under reduced pressure. Recrystallize the residue from hot EtOH/DCM.

Visualization of Workflows

Figure 1: Synthetic Pathway & Logic Flow

This diagram illustrates the decision matrix for selecting the correct synthesis method based on amine reactivity.

Synthesis_Workflow Start Start: 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde Amine_Check Analyze Amine Reactivity Start->Amine_Check Method_A Method A: Ethanol Reflux (Reactive Amines) Amine_Check->Method_A Aliphatic/Unencumbered Method_B Method B: Dean-Stark/Toluene (Hindered/Low Reactivity) Amine_Check->Method_B Aromatic/Bulky Catalysis Acid Catalysis (AcOH or p-TSA) Method_A->Catalysis Method_B->Catalysis Reaction Formation of Carbinolamine Intermediate Catalysis->Reaction Dehydration Dehydration (-H₂O) Formation of Imine (C=N) Reaction->Dehydration Rate Limiting Step Workup Workup: Filtration & Recrystallization Dehydration->Workup Final Final Product: Schiff Base Ligand Workup->Final

Caption: Decision tree for synthesis optimization based on amine nucleophilicity and steric demands.

Figure 2: Mechanistic Pathway

The acid-catalyzed mechanism highlights the critical dehydration step which is often the bottleneck for hindered biphenyls.

Mechanism Aldehyde Aldehyde (Electrophile) Attack Nucleophilic Attack Aldehyde->Attack Amine Amine (Nucleophile) Amine->Attack Intermediate Carbinolamine (Unstable) Attack->Intermediate Protonation Protonation of -OH Intermediate->Protonation + H⁺ Imine Schiff Base (Imine) Protonation->Imine - H₂O (Elimination) Water H₂O (Byproduct) Protonation->Water

Caption: Acid-catalyzed condensation mechanism showing the critical elimination of water.

Characterization & Validation

To ensure the protocol is "self-validating," the researcher must confirm the formation of the imine bond and the absence of the carbonyl precursor.

Table 1: Representative Spectroscopic Data
TechniqueParameterExpected ValueInterpretation
FT-IR

Stretch

Strong, sharp peak confirming imine formation.
FT-IR

Stretch

Must be absent. Presence indicates unreacted aldehyde.
¹H NMR Imine Proton (

)

Singlet. Diagnostic for Schiff base.
¹H NMR Methoxy Group (

)

Singlet (3H). Confirms integrity of the biphenyl ether.
¹H NMR Aldehyde Proton (

)

Must be absent.

Troubleshooting Guide

  • Issue: Oiling out of the product instead of crystallization.

    • Cause: Presence of impurities or residual solvent.[1]

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce precipitation. If that fails, redissolve in minimum hot ethanol and add water dropwise until turbid, then cool.

  • Issue: Low Yield (<40%).

    • Cause: Incomplete water removal (equilibrium limitation).

    • Solution: Switch to Method B (Toluene/Dean-Stark) or increase catalyst loading. Ensure molecular sieves are freshly activated.

  • Issue: Hydrolysis during workup.

    • Cause: Acidic conditions during aqueous wash.

    • Solution: Avoid acidic washes. Neutralize the catalyst with a weak base (

      
      ) wash if necessary, but rapid filtration of the solid is usually sufficient.
      

References

  • Schiff Base Synthesis & Catalysis

    • Title: Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands.[2][3]

    • Source: RSC Advances, 2025.
    • URL:[Link]

  • Biphenyl Ligand Chemistry

    • Title: The Reactivity of Multidentate Schiff Base Ligands Derived from Bi‐ and Terphenyl Polyamines.[4]

    • Source: European Journal of Inorganic Chemistry (via ResearchG
    • URL:[Link]

  • General Protocol Validation

    • Title: Application Notes and Protocols for Schiff Base Condensation.[1]

    • Source: BenchChem Protocols.
  • Chemical Property Data

    • Title: 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde Product D
    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link]

Sources

Application Notes and Protocols for TDAE-Initiated Reactions of 2-Formylbiphenyls with Nitrobenzylic Chlorides: A Novel Route to Phenanthridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenanthridine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active natural products and synthetic pharmaceuticals. Their wide-ranging applications, including anti-cancer, anti-viral, and anti-parasitic activities, have spurred continuous innovation in their synthetic methodologies. This application note details a novel and efficient protocol for the synthesis of substituted phenanthridines, initiated by the powerful organic electron donor, Tetrakis(dimethylamino)ethylene (TDAE).

The described methodology leverages a cascade reaction sequence involving the TDAE-mediated generation of a nitrobenzyl anion, its subsequent nucleophilic addition to a 2-formylbiphenyl, and a proposed intramolecular cyclization to construct the phenanthridine framework. This transition-metal-free approach offers a mild and efficient alternative to traditional methods, which often require harsh conditions or expensive catalysts.[1][2][3]

Theoretical Framework and Mechanistic Insights

The overall transformation is predicated on the potent reducing ability of Tetrakis(dimethylamino)ethylene (TDAE), a neutral organic super-electron-donor.[2][4] The reaction proceeds through a multi-step sequence, initiated by a single-electron transfer (SET) process.

Step 1: Formation of the Nitrobenzyl Anion

TDAE is a highly electron-rich olefin that readily donates an electron to a suitable acceptor.[2] In the presence of a nitrobenzylic chloride, TDAE initiates a SET, leading to the formation of a TDAE radical cation and the release of a chloride ion, generating a nitrobenzyl radical. A second SET from another equivalent of TDAE or the disproportionation of the TDAE radical cation results in the formation of the corresponding nitrobenzyl anion. The presence of the electron-withdrawing nitro group stabilizes this anionic intermediate.

Step 2: Nucleophilic Addition to 2-Formylbiphenyl

The in situ generated nitrobenzyl anion acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the 2-formylbiphenyl. This addition reaction yields a key alcohol intermediate. This type of TDAE-mediated carbon-carbon bond formation between nitrobenzyl anions and aldehydes is a well-established synthetic strategy.[5]

Step 3: Proposed Intramolecular Cyclization and Aromatization

The crucial and novel step in this sequence is the intramolecular cyclization of the alcohol intermediate to form the phenanthridine core. While direct literature precedent for this specific transformation is emerging, a plausible mechanism can be proposed based on established principles of radical chemistry and related cyclizations for phenanthridine synthesis.[1][2][3]

It is hypothesized that a second SET event, potentially from TDAE to the nitroaromatic ring of the alcohol intermediate, generates a radical anion. This species can then undergo an intramolecular radical cyclization onto the adjacent phenyl ring. Subsequent elimination of a water molecule and a hydroxide radical, followed by oxidation (potentially by the TDAE dication or atmospheric oxygen during workup), leads to the formation of the aromatic phenanthridine ring system.

Visualizing the Reaction Pathway

The following diagrams illustrate the proposed mechanistic pathway and the overall experimental workflow.

Proposed Reaction Mechanism

Reaction Mechanism cluster_step1 Step 1: Nitrobenzyl Anion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Aromatization TDAE1 TDAE TDAE_radical_cation TDAE•+ TDAE1->TDAE_radical_cation - e- NitrobenzylCl Nitrobenzyl Chloride NitrobenzylAnion Nitrobenzyl Anion NitrobenzylCl->NitrobenzylAnion + e- - Cl- Alcohol_Intermediate Alcohol Intermediate NitrobenzylAnion->Alcohol_Intermediate Formylbiphenyl 2-Formylbiphenyl Formylbiphenyl->Alcohol_Intermediate Radical_Anion Radical Anion Intermediate Alcohol_Intermediate->Radical_Anion + e- (TDAE) Alcohol_Intermediate->Radical_Anion Cyclized_Intermediate Cyclized Intermediate Radical_Anion->Cyclized_Intermediate Intramolecular Cyclization Dihydrophenanthridine Dihydrophenanthridine Cyclized_Intermediate->Dihydrophenanthridine - H2O, -OH• Phenanthridine Phenanthridine Product Dihydrophenanthridine->Phenanthridine Oxidation

Caption: Proposed multi-step reaction mechanism.

Experimental Workflow

Experimental Workflow start Start: Reagent Preparation reagents Dissolve 2-Formylbiphenyl and Nitrobenzyl Chloride in Anhydrous THF start->reagents cool Cool Reaction Mixture to -78 °C reagents->cool add_tdae Add TDAE Dropwise under Inert Atmosphere cool->add_tdae react Stir at -78 °C for 1h, then Warm to Room Temperature and Stir for 12h add_tdae->react quench Quench with Saturated Aqueous NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterization purify->end

Caption: Step-by-step experimental workflow.

Experimental Protocols

Materials and Reagents
  • 2-Formylbiphenyl derivatives: Synthesized via Suzuki coupling or commercially available.

  • Nitrobenzylic chloride derivatives: Commercially available or synthesized from the corresponding nitrobenzyl alcohols.

  • Tetrakis(dimethylamino)ethylene (TDAE): Commercially available. Store under an inert atmosphere and handle with care due to its air and moisture sensitivity.[6]

  • Anhydrous Tetrahydrofuran (THF): Purified by passing through a solvent purification system or distilled from sodium/benzophenone.

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the 2-formylbiphenyl derivative (1.0 eq.).

    • Add the nitrobenzylic chloride derivative (1.1 eq.).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous THF via syringe to dissolve the starting materials (concentration of 2-formylbiphenyl ~0.1 M).

  • Reaction Execution:

    • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

    • Slowly add TDAE (2.2 eq.) dropwise via syringe over 5 minutes. A color change is typically observed upon addition.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired phenanthridine derivative.

Data Presentation: Substrate Scope and Expected Yields

The following table presents a hypothetical substrate scope for this reaction, with expected yields based on analogous TDAE-initiated reactions and phenanthridine syntheses.

Entry2-Formylbiphenyl (R1)Nitrobenzyl Chloride (R2)ProductExpected Yield (%)
1H4-NO26-(4-Nitrophenyl)phenanthridine65-75
24-OCH34-NO22-Methoxy-6-(4-nitrophenyl)phenanthridine70-80
34-Cl4-NO22-Chloro-6-(4-nitrophenyl)phenanthridine60-70
4H2-NO26-(2-Nitrophenyl)phenanthridine55-65
53,4-(OCH2O)-4-NO26-(4-Nitrophenyl)phenanthridine-2,3-diol methylene ether68-78

Safety and Handling Precautions

  • Tetrakis(dimethylamino)ethylene (TDAE): TDAE is flammable, corrosive, and reacts with oxygen in a chemiluminescent reaction.[6] It is also air and moisture-sensitive. Handle TDAE in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen). Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

  • Nitrobenzylic Chlorides: Nitrobenzyl chlorides are toxic and corrosive.[5][7][8] Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE. In case of contact, wash the affected area immediately with copious amounts of water.[7][8][9]

  • Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a purification system.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid breathing vapors and contact with skin and eyes.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive TDAE due to exposure to air/moisture.Use freshly opened or properly stored TDAE.
Wet solvent or reagents.Ensure all glassware is flame-dried and solvents are anhydrous.
Incomplete reaction.Extend the reaction time at room temperature and monitor by TLC.
Formation of multiple byproducts Decomposition of starting materials or intermediates.Ensure the reaction is maintained at -78 °C during TDAE addition and for the initial reaction period.
Side reactions of the nitrobenzyl anion.Add TDAE slowly to the cooled solution of the other reactants.
Difficulty in purification Streaking on silica gel column.Add a small amount of triethylamine to the eluent to neutralize acidic silica.
Co-elution of product with byproducts.Try a different solvent system for chromatography or consider purification by recrystallization or preparative HPLC.

Conclusion

The TDAE-initiated reaction of 2-formylbiphenyls with nitrobenzylic chlorides presents a promising and innovative strategy for the synthesis of substituted phenanthridines. This application note provides a comprehensive theoretical framework, a detailed experimental protocol, and essential safety and troubleshooting information to enable researchers to successfully implement this methodology. The mild, transition-metal-free conditions and the potential for a broad substrate scope make this an attractive approach for applications in medicinal chemistry and materials science. Further exploration of the reaction mechanism and optimization of conditions are warranted to fully elucidate the potential of this novel transformation.

References

  • Wikipedia. Tetrakis(dimethylamino)ethylene. [Link]

  • Xu, Y., et al. (2016). Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides. The Journal of Organic Chemistry, 81(18), 8426–8435. [Link]

  • Murphy, J. A. (2023). Discovery and Development of Organic Super-Electron-Donors. Accounts of Chemical Research, 56(23), 3356–3371. [Link]

  • Amiri-Attou, O., Terme, T., & Vanelle, P. (2005). Functionalization of 6-Nitrobenzo[2][6]dioxole with Carbonyl Compounds via TDAE Methodology. Molecules, 10(5), 545–551. [Link]

  • Hofstra, J. L., et al. (2015). Catalytic Oxidative Cyclization of 2'-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions. The Journal of Organic Chemistry, 80(1), 256–265. [Link]

  • Li, Y. (2018). Organic Electron Donors. Zakarian Research Group, University of California, Santa Barbara. [Link]

  • Talukdar, V., et al. (2021). Recent Trends in the Synthesis and Mechanistic Implications of Phenanthridines. Advanced Synthesis & Catalysis, 363(5), 1202-1245. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results for phenanthridine synthesis via radical cyclization. [Link]

  • Broggi, J., Terme, T., & Vanelle, P. (2014). Organic Electron Donors as Powerful Single-Electron Reducing Agents in Organic Synthesis. Angewandte Chemie International Edition, 53(2), 384-413. [Link]

  • Plesniak, M. P., Huang, H. M., & Procter, D. J. (2017). Radical cascade reactions triggered by single electron transfer. Nature Reviews Chemistry, 1(11), 0077. [Link]

  • Montana, M., et al. (2026). Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. Molecules, 29(4), 899. [Link]

  • Wang, L. (2017). Radical cascade reactions triggered by single electron transfer. Huang Group, Peking University. [Link]

  • ResearchGate. (2017). Reaction of 1 with various carbonyl compounds using TDAE strategy. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-Nitrobenzyl chloride. [Link]

  • ResearchGate. (2022). Regioselective 1,2-addition of nitrobenzyl chloride derivative 1 to various cinnamaldehyde 2 in the presence of TDAE. [Link]

Sources

Application Note: Regioselective Synthesis of 6H-Benzo[c]chromenes from 3'-Methoxy Biphenyl Aldehyde Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the construction of the 6H-benzo[c]chromene (6H-dibenzo[b,d]pyran) scaffold. This tricyclic ether is the core pharmacophore of cannabinoids (e.g., CBN, THC) and the reduced form of urolithins.[1]

The guide addresses the specific challenge of using 3'-methoxy biphenyl aldehyde intermediates . Unlike 2'-substituted precursors which cyclize spontaneously upon deprotection, 3'-substituted intermediates require regioselective C-H activation or radical cyclization to close the pyran ring, often yielding isomeric mixtures (1- vs. 3-substituted products) governed by steric and electronic effects.

Executive Summary

The 6H-benzo[c]chromene scaffold is a privileged structure in drug discovery, serving as the core for cannabinoids and optical materials.[1] While the synthesis from 2'-heteroatom-substituted biphenyls (e.g., 2'-hydroxy) is well-established via lactol reduction, the use of 3'-methoxy biphenyl aldehyde intermediates presents a unique challenge: the lack of a pre-installed nucleophile at the cyclization site.

This guide details two advanced protocols to effect this transformation:

  • Oxidative C-H Etherification: A Pd(II)-catalyzed direct cyclization of the aldehyde oxygen onto the aromatic ring.

  • Radical Cyclization: A tributyltin hydride (Bu₃SnH)-mediated closure utilizing an in situ generated ether linkage.

Key Insight: The 3'-methoxy group exerts directing effects that influence regioselectivity. Cyclization typically favors the less sterically hindered position (para to the methoxy group), yielding the 3-methoxy isomer over the 1-methoxy isomer.

Retrosynthetic Analysis & Mechanism

The formation of the pyran ring from a biphenyl aldehyde requires the formation of a C-O bond between the aldehyde carbon (which becomes C6) and the phenyl ring (at C2' or C6').[1]

Pathway Visualization (Graphviz)[1]

Retrosynthesis Product 3-Methoxy-6H-benzo[c]chromene (Target) Intermediate_Radical Radical Intermediate (Aryl Radical) Product->Intermediate_Radical Radical Cyclization (Bu3SnH/AIBN) Intermediate_Aldehyde 3'-Methoxy-2-biphenylcarbaldehyde (Key Intermediate) Product->Intermediate_Aldehyde Oxidative Cyclization (Pd(OAc)2/PhI(OAc)2) Intermediate_Radical->Intermediate_Aldehyde Reductive Etherification (via Benzyl halide) Starting_Materials 2-Formylphenylboronic acid + 3-Bromoanisole Intermediate_Aldehyde->Starting_Materials Suzuki Coupling (Pd(PPh3)4)

Figure 1: Retrosynthetic disconnection showing the two primary routes: Oxidative Cyclization (Direct) and Radical Cyclization (Stepwise).[1]

Precursor Synthesis: 3'-Methoxy-2-biphenylcarbaldehyde

Before cyclization, the biphenyl core is constructed via Suzuki-Miyaura coupling.

Protocol:

  • Reagents: 2-Formylphenylboronic acid (1.0 equiv), 3-Bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv).[1]

  • Solvent: DME/H₂O (2:1).[1]

  • Conditions: Reflux (85°C) for 12 hours under N₂.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Yield: Typically 85-92%.

  • Note: The 3'-methoxy group is meta to the biaryl linkage in this intermediate.

Core Protocol 1: Pd-Catalyzed Oxidative C-H Cyclization

This method directly activates the C-H bond on the B-ring using the aldehyde oxygen as the nucleophile source (via a hemiacetal-like Pd-intermediate). This is the most atom-economical approach but requires careful oxidant selection to prevent over-oxidation to the lactone (benzo[c]chromen-6-one).

Experimental Workflow
  • Substrate: 3'-Methoxy-2-biphenylcarbaldehyde (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).[1]

  • Oxidant: PhI(OAc)₂ (Phenyliodine diacetate) (1.5 equiv) or tert-Butyl hydroperoxide (TBHP).[1]

  • Solvent: Acetic Acid (AcOH) or Toluene/AcOH mixture.[1]

  • Temperature: 100°C.

Step-by-Step Procedure:

  • Charge a sealed tube with the aldehyde (0.5 mmol), Pd(OAc)₂ (11 mg), and PhI(OAc)₂ (241 mg).

  • Add anhydrous AcOH (2 mL) under an argon atmosphere.

  • Heat the mixture to 100°C for 12-24 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Critical Step: Upon completion, the reaction mixture often contains the acetal acetate intermediate. Treat the crude mixture with Et₃SiH (3 equiv) and TFA (2 equiv) in DCM at 0°C to reduce the acetal to the ether (6H-benzo[c]chromene).

  • Purification: Flash chromatography on silica gel.

Regioselectivity Note: The 3'-methoxy group activates the positions ortho (2', 4') and para (6') to itself.[1]

  • Cyclization at 2' (Ortho): Sterically hindered by the methoxy group.[1] Leads to 1-methoxy-6H-benzo[c]chromene .

  • Cyclization at 6' (Para): Sterically favored. Leads to 3-methoxy-6H-benzo[c]chromene .[2]

  • Observed Ratio: Typically >4:1 favoring the 3-methoxy isomer (Cyclization at 6').[1]

Core Protocol 2: Radical Cyclization (Bu₃SnH Mediated)

This method is preferred when the direct oxidative cyclization fails or yields intractable mixtures.[1] It involves converting the aldehyde to a radical acceptor (e.g., via a benzyl bromide/ether intermediate) or using a "radical translocation" strategy.[1]

Mechanism: Aryl radical generation


 5-exo-trig cyclization onto the aldehyde/ether 

ring expansion.
Experimental Workflow

Phase A: Conversion to Ether Precursor

  • Reduce 3'-methoxy-2-biphenylcarbaldehyde to the alcohol (NaBH₄, MeOH).

  • Convert alcohol to bromide (PBr₃, DCM).[1]

  • React with a radical trigger or simply use the aldehyde-derived radical :

    • Alternative: Use 2-bromo-3'-methoxy-biphenyl and tether the aldehyde.

    • Standard approach for this specific substrate: Convert the aldehyde to a O-benzyloxime or similar radical acceptor, OR use the Bu₃SnH reduction of the corresponding 2'-bromo-benzyl ether .

Refined Protocol (From Literature Insights): Since the starting material is the aldehyde, the most robust radical route involves:

  • Bromination: Brominate the aldehyde ring (if not already present) or use a 2'-bromo precursor.

  • Cyclization:

    • Reagents: Bu₃SnH (1.2 equiv), AIBN (0.1 equiv).[1]

    • Solvent: Benzene or Toluene (degassed).[1]

    • Conditions: Reflux, slow addition of Bu₃SnH over 4 hours.

Data Summary: Method Comparison

FeatureOxidative Cyclization (Protocol 1)Radical Cyclization (Protocol 2)
Step Count 2 (Cyclization + Reduction)3-4 (Precursor mod + Cyclization)
Reagents Pd(OAc)₂, PhI(OAc)₂Bu₃SnH (Toxic), AIBN
Regioselectivity High (Favors 3-OMe isomer)Moderate (Mixtures common)
Yield 50-65%60-75%
Scalability HighLow (Tin waste issues)

Troubleshooting & Optimization

  • Problem: Over-oxidation to Lactone (Benzo[c]chromen-6-one).

    • Cause: Excess oxidant or presence of water.

    • Solution: Use strictly anhydrous solvents. If lactone forms, reduce it back to the ether using LiAlH₄ or BH₃·DMS .

  • Problem: Low Regioselectivity (Mixture of 1-OMe and 3-OMe).

    • Solution: Switch solvent to a bulkier medium (e.g., t-Amyl alcohol) to enhance steric discrimination against the 2'-position.

  • Characterization (NMR):

    • 6H-Benzo[c]chromene (CH₂): Look for a diagnostic singlet (or AB quartet) at δ 5.10 - 5.20 ppm in ¹H NMR.[1]

    • Lactone (C=O): Lack of CH₂ peak; carbonyl carbon at ~161 ppm in ¹³C NMR.[1]

References

  • TDAE and Pd-Catalyzed Cyclization Strategy: Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. (2026).[1][3][4] MDPI. [1]

  • Radical Cyclization Mechanism: Bu3SnH mediated oxidative radical cyclisations: Synthesis of 6H-benzo[c]chromen-6-ones. (2025).[5] RSC.[6]

  • Lactone Intermediate Synthesis: Preparation of 6H-Benzo[c]chromen-6-one. (2018).[1][4][7] Organic Syntheses.

  • Pd-Catalyzed Annulation: Synthesis of 6H-Benzo[c]chromene Scaffolds: A Synthetic Strategy of Pd-Catalyzed Annulation Followed by Aerial Oxidation. (2025).[5] PubMed.

  • General Review: Synthetic protocols on 6H-benzo[c]chromen-6-ones: A review. (2016).[1][4] BIUST.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Biphenyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of forming sterically hindered biphenyl scaffolds. This resource is tailored for researchers, scientists, and drug development professionals who encounter challenges with coupling reactions involving ortho-substituted aryl partners. Biaryls with multiple ortho-substituents are crucial in drug discovery and material science, often inducing three-dimensionality in molecular structures.[1] However, their synthesis is frequently hampered by significant steric barriers.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these synthetic hurdles.

I. Understanding the Challenge: The "Ortho" Problem

The primary difficulty in coupling two ortho-substituted aryl groups lies in two key steps of the typical palladium-catalyzed cross-coupling cycle (e.g., Suzuki-Miyaura):

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide can be significantly slowed by bulky ortho-substituents.[2] These groups physically obstruct the approach of the palladium complex.

  • Reductive Elimination: The final, bond-forming step, where the two aryl groups are joined, is also sterically demanding.[2][3] The ortho-substituents on both coupling partners can create significant steric repulsion, increasing the energy barrier for this crucial step.[3]

The consequence of this steric hindrance is often low to no yield of the desired biphenyl product, accompanied by an increase in side reactions like dehalogenation and homocoupling.[2]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: My Suzuki-Miyaura reaction with a di-ortho-substituted aryl halide is failing, giving me only starting material. What's the first thing I should check?

A1: Catalyst and Ligand System.

For sterically demanding couplings, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. The choice of ligand is paramount. You need a ligand that is both bulky and electron-rich to facilitate both oxidative addition and reductive elimination.

  • Expertise & Experience: Bulky, electron-donating phosphine ligands, particularly biaryl phosphines (Buchwald-type ligands), are the industry standard for these challenging reactions.[3][4] The bulk of the ligand promotes the formation of a monoligated, highly reactive Pd(0) species, while its electron-donating nature increases the electron density on the palladium center, facilitating oxidative addition.

  • Recommended Ligands:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points.[5] SPhos, for instance, has been shown to be superior for coupling ortho-substituted aryl chlorides with secondary amines.[5]

    • Other Effective Ligands: In some cases, ligands like Amphos can be effective.[2] For the formation of tetra-ortho-substituted biaryls, a combination of Pd₂(dba)₃ with an electron-rich biarylphosphine or DPEPhos has been successful.[4]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?

A2: Rigorous Exclusion of Oxygen and Catalyst Choice.

Homocoupling is often a result of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules.[6][7]

  • Trustworthiness of Protocol: A self-validating protocol for minimizing homocoupling involves meticulous degassing of solvents and the reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period.[6]

  • Experimental Protocol: Degassing a Reaction Mixture

    • Assemble the reaction flask with a stir bar and a septum.

    • Introduce the solvent via a cannula.

    • Bubble argon or nitrogen gas through the solvent for at least 30 minutes.

    • Alternatively, for more rigorous degassing, freeze the solvent with liquid nitrogen, apply a vacuum to the flask, and then thaw. Repeat this cycle three times.

  • Catalyst Precursor: Using a Pd(II) precatalyst like Pd(OAc)₂ can sometimes lead to homocoupling during its in-situ reduction to Pd(0).[6] Starting with a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this issue.[6]

Q3: My reaction is sluggish, even with a specialized ligand. What reaction parameters can I adjust?

A3: Base, Solvent, and Temperature are Critical Levers.

For sterically hindered couplings, the reaction conditions must be carefully optimized.

  • Base Selection: The choice of base is crucial for the transmetalation step. Strong, non-nucleophilic bases are generally preferred.

    • Common Choices: K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used.[6] For particularly challenging substrates, stronger bases like LHMDS have been employed, especially when protic functional groups are present.[5]

  • Solvent System: Aprotic polar solvents are standard.

    • Examples: Dioxane, THF, and toluene are common choices.[2] In some instances, the addition of a small amount of water can be beneficial.[2][8]

  • Temperature: Increasing the reaction temperature can help overcome the high activation energy of the sterically hindered steps.[2][3] However, be cautious, as higher temperatures can also lead to catalyst decomposition and other side reactions.[6]

Q4: I'm trying to couple a 2,6-disubstituted aryl halide with an aromatic carboxylic acid via C-H activation, but it's not working. Are there alternative methods?

A4: Ruthenium-Catalyzed C-H Arylation.

While palladium is the workhorse for many cross-coupling reactions, ruthenium catalysts have shown promise for the ortho-C-H arylation of aromatic acids with bulky aryl halides.[1]

  • Authoritative Grounding: A recently developed system utilizing a ruthenium 3,4,7,8-tetramethyl-1,10-phenanthroline catalyst has been shown to be effective for this challenging transformation, providing access to tri-substituted biaryls that are inaccessible with established palladium systems.[1] This method overcomes the common issue of the catalyst preferentially coordinating to the benzoic acid over the aryl halide.[1]

Q5: Are there any non-palladium alternatives for synthesizing hindered biphenyls?

A5: Sequential Non-Transition Metal/Palladium-Catalyzed Reactions.

An alternative strategy involves a sequential reaction of 1,2-dihalobenzenes with aryl lithium reagents to form an intermediate, which is then subjected to a palladium-catalyzed cross-coupling reaction.[9] This approach has been successful in synthesizing tri-ortho-substituted biaryls in good to excellent yields.[9]

III. Ligand and Catalyst Selection Guide

The choice of ligand is often the most critical factor in overcoming steric hindrance. The following table summarizes some commonly used ligands for hindered biphenyl synthesis.

LigandStructureKey FeaturesTypical Applications
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky, electron-rich biaryl phosphine.General purpose for hindered couplings, particularly with aryl chlorides.[5]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylEven bulkier than SPhos, highly effective for challenging couplings.Tetra-ortho-substituted biaryls.[3]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylElectron-rich, effective for a range of hindered substrates.Arylation of secondary amines with aryl iodides at low catalyst loadings.[5]
Amphos Di-tert-butyl(4-dimethylaminophenyl)phosphineBulky monophosphine ligand.Suzuki-Miyaura coupling of some sterically hindered substrates.[2]

IV. Visualizing the Catalytic Cycle and Troubleshooting

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights the stages where steric hindrance poses a significant challenge.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_troubleshooting Troubleshooting Focus Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim RedElim->Pd0 Steric_OxAdd Steric Hindrance Slows this step Steric_OxAdd->OxAdd Steric_RedElim Steric Hindrance Hinders this step Steric_RedElim->RedElim

Caption: Suzuki-Miyaura cycle with points of steric hindrance.

V. Experimental Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of a tri-ortho-substituted biaryl. Note: This is a general procedure and may require optimization for specific substrates.

Materials:

  • Ortho-substituted aryl halide (1.0 mmol)

  • 2,6-Disubstituted arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (3.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ortho-substituted aryl halide, 2,6-disubstituted arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

VI. Concluding Remarks

The synthesis of sterically hindered biphenyls is a challenging yet achievable goal. Success hinges on a rational approach to catalyst and ligand selection, coupled with careful optimization of reaction conditions. By understanding the underlying mechanistic hurdles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rates in constructing these valuable molecular architectures.

References

  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos - Benchchem.
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (2023). Journal of the American Chemical Society.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters.
  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. (2003). Organometallics.
  • A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. (2002). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. Tetrahedron Letters. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis. Available at: [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (1992). Synlett. Available at: [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. Angewandte Chemie International Edition. Available at: [Link]

  • Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. (2026). Angewandte Chemie. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. (2008). The Journal of Organic Chemistry. Available at: [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu.. ResearchGate. Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Molecules. Available at: [Link]

  • Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • Building Diversity in ortho-Substituted s-Aryltetrazines By Tuning N-Directed Palladium C–H Halogenation. (2017). The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. The Journal of Organic Chemistry. Available at: [Link]

  • Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. ChemPhysChem. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Synthesis of Selectively Substituted ortho-Vinylbiphenyls by Palladium-Catalyzed Reaction of ortho-Substituted Aryl Iodides with Olefins. ResearchGate. Available at: [Link]

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry. Available at: [Link]

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications. Available at: [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules. Available at: [Link]

  • Is Phenyl an Ortho/Para or Meta Director?. (2025). Chemistry Steps. Available at: [Link]

  • Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide - Benchchem.

Sources

Purification methods for 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde: recrystallization vs column chromatography

[1][2]

Ticket ID: #PUR-BP-CHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Optimization of Purification Strategy: Recrystallization vs. Column Chromatography[1][2]

Executive Summary

You are dealing with 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde , a biaryl aldehyde typically synthesized via Suzuki-Miyaura coupling.[1][2] This molecule presents a specific purification paradox:

  • The Aldehyde Functionality: Makes the compound sensitive to oxidation on acidic stationary phases (like silica gel).

  • The Biphenyl Core: Provides good crystallinity but is prone to "oiling out" if the melting point is depressed by impurities.[2]

  • The Synthesis Origin: Likely contains Palladium (Pd) residues, which behave differently in crystallization versus chromatography.[2]

This guide provides a decision matrix and detailed troubleshooting for both purification pathways.

PART 1: Diagnostic Decision Matrix

Before committing to a method, analyze your crude material against this logic flow.

Workflow Visualization

PurificationDecisionStartCrude Reaction MixtureCheckStatePhysical State of Crude?Start->CheckStateSolidSolid / Semi-SolidCheckState->SolidYesOilViscous Oil / GumCheckState->OilYesCheckImpurityImpurity Profile (TLC/LCMS)Solid->CheckImpurityColumnMETHOD B: Flash Chromatography(Best for close organic impurities)Oil->ColumnCannot CrystallizeCloseSpotsImpurities < 0.1 Rf diff?CheckImpurity->CloseSpotsYes (e.g. isomers)FarSpotsImpurities well separated?CheckImpurity->FarSpotsNoCloseSpots->ColumnPdContentIs Pd Removal Critical?FarSpots->PdContentRecrystMETHOD A: Recrystallization(Best for Pd removal & Scalability)PdContent->RecrystYes (>100ppm)HybridMETHOD C: Hybrid(Short Plug -> Recrystallization)PdContent->HybridHigh Organic Impurities

Figure 1: Decision logic for purifying biaryl aldehydes. Use Recrystallization for Pd removal; use Chromatography for separating protodeboronated byproducts.

PART 2: Method A - Recrystallization (Recommended)

Best For: Removing Palladium, scaling up (>5g), and stabilizing the aldehyde against oxidation.[1][2]

The Protocol

Biphenyl aldehydes are typically solids with melting points between 50°C and 100°C. The presence of the methoxy group aids solubility in polar organics, while the biphenyl core drives lattice packing.

Recommended Solvent Systems:

  • Ethanol / Water (Classic): Dissolve in hot Ethanol; add hot Water until turbid.

  • Cyclohexane (or Heptane) / Ethyl Acetate: Good for removing non-polar impurities.[1][2]

  • 2-Propanol (IPA): Often works as a single solvent for biphenyls [1].[1][2]

Troubleshooting: "The Oiling Out" Phenomenon

Issue: Upon cooling, the product forms a separate liquid layer (oil) at the bottom rather than crystals. Cause: The melting point of your solvated product is lower than the temperature at which the solution becomes saturated.[3] This is common with 3'-methoxy-[1,1'-biphenyl]-2-carboxaldehyde due to melting point depression by impurities.[1][2]

Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid-air interface.

  • Slow Down: Insulate the flask with a towel to cool it very slowly. Rapid cooling promotes oiling.[1][2]

  • Change Solvent: Switch to a lower boiling solvent (e.g., switch from Toluene to EtOH). If the solvent boils below the product's melting point, oiling out is thermodynamically impossible.

PART 3: Method B - Column Chromatography

Best For: Separating closely eluting organic impurities (e.g., protodeboronated biphenyls) or if the crude is a stubborn oil.[1][2]

The Protocol

Stationary Phase: Silica Gel 60 (40-63 µm).[1] Mobile Phase: Hexane/Ethyl Acetate (Gradient 0% -> 20%).[1][2] Loading: Solid load on Celite is preferred over wet loading to prevent band broadening.[1][2]

Critical Warning: Aldehyde Oxidation

Aldehydes can oxidize to carboxylic acids on the acidic surface of silica gel, especially if the separation takes a long time.

Corrective Action (Buffered Silica):

  • Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane.[2]

  • Run the column.[2] The basic buffer neutralizes silica's acidity, preventing acid-catalyzed degradation or oxidation of the aldehyde [2].[1][2]

Data Comparison: Method Efficiency
FeatureRecrystallizationColumn Chromatography
Pd Removal High (Pd stays in mother liquor)Low (Pd often streaks/elutes)
Yield 60-80% (First crop)85-95%
Purity >99% (Sharp MP)95-98% (Solvent residues)
Scalability Linear (Easy)Difficult/Expensive
Time Slow (Hours/Overnight)Fast (Minutes)

PART 4: Advanced Troubleshooting (FAQs)

Q1: My product is grey/black after recrystallization. How do I remove the Palladium?

Diagnosis: Palladium (Pd) residues from the Suzuki coupling are trapped in the crystal lattice or adhering to the surface. Solution:

  • The "Hot Filtration" Method: Dissolve the crude in hot solvent (EtOAc or EtOH). Add Activated Carbon or Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) .[1][2] Stir hot for 15 mins. Filter through Celite while still hot.[1][2] Then crystallize.

  • Why it works: Carbon/Thiol binds Pd with high affinity, preventing it from co-crystallizing [3].[1][2]

Q2: I see a "ghost spot" on TLC just below my aldehyde.

Diagnosis: This is likely the corresponding carboxylic acid (3'-methoxy-[1,1'-biphenyl]-2-carboxylic acid), formed by air oxidation.[1][2] Solution:

  • If using Chromatography: Increase the polarity (add 1% Acetic Acid) to elute the carboxylic acid after the aldehyde, or ensure you stop collecting fractions early.

  • If using Recrystallization: Wash the crystallized solid with a weak base (saturated NaHCO3) to dissolve the acidic impurity, then wash with water.

Q3: Can I use Bisulfite Adduct purification?

Answer: Yes. This is a "chemical purification" specific to aldehydes.[2]

  • Shake crude oil with saturated aqueous Sodium Bisulfite (NaHSO3).[1][2]

  • The aldehyde forms a water-soluble bisulfite adduct; impurities stay in the organic layer.[2]

  • Separate layers.[1][2] Wash aqueous layer with ether.[1][2]

  • Treat aqueous layer with base (NaHCO3 or NaOH) to regenerate the aldehyde.[2] Extract back into ether. Warning: Steric hindrance from the biphenyl ortho-substitution (position 2) might make adduct formation slow.[1]

References

  • Organic Syntheses , "2,2'-Dimethoxy-6-formylbiphenyl", Coll.[1][2] Vol. 9, p.353 (1998).[1][2] Link[1]

  • Yoneda Labs , "Suzuki-Miyaura Cross-Coupling: Practical Guide", (2024).[1][2] Link

  • Biotage , "How to Remove Palladium in Three Easy Steps", (2023).[2] Link

  • BenchChem , "Refining Purification Methods for Suzuki Coupling Reaction Products", (2025).[2] Link[1]

Handling homo-coupling side products in the synthesis of 2-formylbiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Formylbiphenyls

A Guide to Troubleshooting and Minimizing Homo-Coupling Side Products

For researchers, scientists, and professionals in drug development, the synthesis of 2-formylbiphenyls is a critical step in the creation of various valuable molecules. However, the formation of homo-coupling side products, particularly biphenyl-2,2'-dicarbaldehyde, often complicates these syntheses, leading to reduced yields and purification challenges. This guide provides in-depth troubleshooting strategies and frequently asked questions to address and mitigate these issues effectively.

Troubleshooting Guide: Minimizing Homo-Coupling

This section directly addresses common problems encountered during the synthesis of 2-formylbiphenyls, offering explanations and actionable solutions.

Question 1: I am observing a significant amount of biphenyl-2,2'-dicarbaldehyde in my reaction mixture. What is the primary cause of this homo-coupling?

Answer: The formation of biphenyl-2,2'-dicarbaldehyde is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The primary cause is often the presence of oxygen in the reaction mixture.[2][3] Oxygen can promote the oxidative homo-coupling of the 2-formylphenylboronic acid.[1][4]

Another contributing factor can be the use of a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂). For the catalytic cycle to begin, Pd(II) must be reduced to the active Pd(0) state. This reduction can sometimes occur through the homo-coupling of two boronic acid molecules.[4]

Question 2: How can I effectively minimize the formation of this homo-coupled dimer?

Answer: A multi-faceted approach is often the most effective strategy to suppress homo-coupling:

  • Rigorous Degassing: The most critical step is the thorough removal of dissolved oxygen from your solvents and reaction mixture.[2][3] This can be achieved by:

    • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes.[3]

    • Freeze-Pump-Thaw Cycles: This method is highly effective for achieving a high level of deoxygenation.

  • Choice of Palladium Source: Using a pre-formed Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can circumvent the in-situ reduction step that often leads to homo-coupling.[3]

  • Addition of a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate, has been shown to suppress the formation of the homo-coupled dimer. This agent likely minimizes the concentration of free Pd(II) without disrupting the main catalytic cycle.[2]

Question 3: My reaction is sluggish, and I'm still observing homo-coupling. What other reaction parameters can I adjust?

Answer: If homo-coupling persists despite rigorous deoxygenation, consider optimizing the following parameters:

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination step of the cross-coupling cycle and suppress side reactions.[5] Consider screening ligands such as XPhos or SPhos, which have demonstrated effectiveness in challenging coupling reactions.[6]

  • Base Selection: The base plays a critical role in the transmetalation step.[3] The optimal base is often dependent on the specific substrates and solvent system. While common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄) is often effective in Suzuki couplings.[1] Screening different bases can significantly impact the yield and selectivity.

  • Solvent System: The solvent influences the solubility of reactants and the overall reaction kinetics.[7] A mixture of an organic solvent (like dioxane or toluene) and water is common for Suzuki reactions.[1] For challenging couplings, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) have been shown to be effective, potentially by stabilizing key intermediates.[7][8]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including homo-coupling.[1] However, this may also slow down the desired reaction, so careful optimization is required.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a Suzuki-Miyaura cross-coupling reaction for synthesizing 2-formylbiphenyls?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., 2-formylphenylboronic acid) and an aryl halide (e.g., a bromobenzene derivative).[9][10] The generally accepted mechanism involves a catalytic cycle with three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) intermediate.[5][11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[9]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst.[5][11]

Q2: Are there alternative cross-coupling reactions I can use to synthesize 2-formylbiphenyls that might be less prone to homo-coupling?

A2: Yes, several other cross-coupling reactions can be employed for biphenyl synthesis, each with its own advantages and disadvantages.[10] These include:

  • Negishi Coupling: This reaction uses an organozinc reagent. It is known for its high reactivity and functional group tolerance.[10][12]

  • Stille Coupling: This method utilizes organotin reagents. While effective, the toxicity of tin compounds is a significant drawback.[10][12]

  • Hiyama Coupling: This reaction employs organosilicon compounds and requires an activator, such as a fluoride source.[12]

It is worth noting that homo-coupling can still be a side reaction in these methods, and optimization is often necessary.

Q3: What are the best analytical techniques to identify and quantify the homo-coupled side product?

A3: A combination of chromatographic and spectroscopic techniques is ideal for identifying and quantifying impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the desired 2-formylbiphenyl from the homo-coupled dimer and other impurities. When coupled with a mass spectrometer (LC-MS), it can provide the molecular weight of the impurity, aiding in its identification.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the homo-coupled product. The symmetry of the biphenyl-2,2'-dicarbaldehyde will result in a distinct NMR spectrum compared to the unsymmetrical 2-formylbiphenyl.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is another powerful technique for separation and identification.

Q4: What are some effective methods for purifying 2-formylbiphenyls from the homo-coupled dimer?

A4: Purification can be challenging due to the similar polarities of the desired product and the homo-coupled side product.

  • Column Chromatography: Silica gel column chromatography is the most common method.[14] Careful selection of the eluent system and using a shallow gradient can improve separation.[13]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.[15]

  • Preparative HPLC: For difficult separations, preparative HPLC can be used to isolate the desired compound in high purity.[13]

Visualizing the Reaction and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Biphenyl Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Troubleshooting_Workflow Start High Homo-Coupling Observed Degas Improve Degassing Procedure? (Sparging, Freeze-Pump-Thaw) Start->Degas Degas->Start No Pd_Source Change Palladium Source? (Use Pd(0) precatalyst) Degas->Pd_Source Yes Pd_Source->Degas No Optimize Optimize Reaction Conditions Pd_Source->Optimize Yes Ligand Screen Ligands (e.g., XPhos, SPhos) Optimize->Ligand Base Screen Bases (e.g., K3PO4, Cs2CO3) Optimize->Base Solvent Screen Solvents (e.g., Dioxane/H2O, NMP) Optimize->Solvent Temp Adjust Temperature Optimize->Temp Success Homo-Coupling Minimized Ligand->Success Base->Success Solvent->Success Temp->Success

Caption: A logical workflow for troubleshooting homo-coupling side reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Formylbiphenyl with Minimized Homo-Coupling

This protocol provides a starting point for the synthesis of 2-formylbiphenyl, incorporating best practices to minimize the formation of the homo-coupled dimer.

Materials:

  • Aryl bromide (1.0 eq)

  • 2-Formylphenylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.5 mol%)

  • Potassium phosphate (K₃PO₄), powdered (2.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v), rigorously degassed

Procedure:

  • Degassing: Degas the 1,4-dioxane/water solvent mixture by sparging with argon for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), 2-formylphenylboronic acid (1.2 eq), powdered K₃PO₄ (2.0 eq), Pd₂(dba)₃ (1 mol%), and XPhos (2.5 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture to the flask via cannula.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Note: This is a general procedure and may require optimization for specific substrates.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

  • Synthesis of Biphenyls. ResearchGate.

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ResearchGate.

  • A two-step purification platform for efficient removal of Fab-related impurities: A case study for Ranibizumab. PMC.

  • Palladium catalyzed couplings. Chemistry LibreTexts.

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.

  • Troubleshooting side reactions during the formylation step of synthesis. BenchChem.

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC.

  • Diagnosing issues with a failed Suzuki coupling?. Reddit.

  • Antibody modification method for purifying bispecific antibody. Google Patents.

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

  • How to minimize side products of this reaction. Reddit.

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. BenchChem.

  • Organoborane coupling reactions (Suzuki coupling). PMC.

  • Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Wiley Online Library.

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science (RSC Publishing).

  • [Purification and identification of impurities in vinorelbine bitartrate]. ResearchGate.

  • Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. BenchChem.

  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure.

  • Cross-Coupling Reactions Guide. MilliporeSigma.

  • A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

  • Characterization of impurities in 2-(Furan-2-YL)phenol synthesis. BenchChem.

  • An Oxidative Palladium-Catalyzed Remote meta–Selective Homo-Biaryl-Coupling Assisted by Nitrile Directing Templates. ChemRxiv.

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme E-Books & E-Journals.

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.

  • The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Semantic Scholar.

  • Process for the preparation of biphenyl derivatives. Google Patents.

  • Facile Synthesis of Housanes by an Unexpected Strategy. PMC.

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Rsc.org.

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Controlling regioselectivity in the functionalization of the 3'-methoxy ring

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Controlling Regioselectivity in 3'-Methoxy Biaryl/Aryl Systems Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The "3-Methoxy" Challenge

Welcome to the technical support hub. You are likely here because the 3-methoxy ring (often within a biaryl scaffold like 3-methoxybiphenyl ) is behaving unpredictably.

The methoxy group is a "Dr. Jekyll and Mr. Hyde" substituent:

  • In Electrophilic Aromatic Substitution (EAS): It is a powerful ortho/para activator, often fighting against the steric bulk of the biaryl linkage.

  • In Directed Ortho Metalation (DoM): It is a strong Directing Metalation Group (DMG), coordinating lithium to specific sites.

  • In C-H Activation: It acts primarily as a steric wall, pushing catalysts to distal positions.

This guide is structured as a Troubleshooting Logic Tree . Identify your target regioisomer below to find the correct protocol.

Quick Diagnostic: Where do you need the functional group?

(Assuming a 3-methoxybiphenyl scaffold where Ph is at C1 and OMe is at C3)

  • Target C2' (The "Crowded" Pocket): Go to Module A (DoM) .

  • Target C4' (Para to Biaryl): Go to Module B (EAS/DoM) .

  • Target C5' (The "Meta" Gap): Go to Module C (Ir-Catalysis) .

  • Target C6' (Para to OMe): Go to Module B (EAS) .

Visual Workflow: Method Selection

RegioControl Start Target Position on 3-Methoxy Ring C2 C2' Position (Between Ph and OMe) Start->C2 High Acidity Required C4 C4' Position (Ortho to OMe, Para to Ph) Start->C4 Electronic Activation C5 C5' Position (Meta to both) Start->C5 Steric Control C6 C6' Position (Para to OMe) Start->C6 Electronic/Steric Balance Method_DoM_Kinetic DoM: Kinetic Control (n-BuLi/TMEDA) C2->Method_DoM_Kinetic Method_DoM_Thermo DoM: Thermodynamic Control (Block & Walk) C4->Method_DoM_Thermo Via Blocking C2 Method_EAS EAS: Halogenation (NBS or Br2) C4->Method_EAS Major Product Method_Ir Ir-Catalyzed Borylation (Steric Control) C5->Method_Ir C6->Method_EAS Minor Product (Usually)

Caption: Decision tree for selecting the synthetic methodology based on the desired site of functionalization on a 3-substituted anisole ring.

Module A: Targeting C2' (Directed Ortho Metalation)

User Issue: "I need to functionalize the position between the phenyl ring and the methoxy group, but I'm getting mixtures or low yields."

Root Cause Analysis: The C2' position is sterically crowded (flanked by Ph and OMe) but is the most acidic proton due to the inductive electron-withdrawing effect of the oxygen and the adjacent aryl ring. However, without a coordinating ligand, lithium aggregates may be too bulky to access this site, or the "Coordination-Induced Proximity Effect" (CIPE) might fail if the temperature is too high.

The Solution: Kinetic Control with Chelation

To hit C2', you must rely on the coordination of the Lithium atom to the methoxy oxygen, which "delivers" the base to the C2 proton.

Protocol: C2-Selective Lithiation

  • Solvent: Anhydrous THF (Ether is less effective for breaking aggregates).

  • Base: n-BuLi (1.1 equiv) + TMEDA (1.1 equiv).

    • Why TMEDA? Tetramethylethylenediamine breaks up the BuLi hexamers into reactive monomers/dimers and chelates the Li, making it smaller and more reactive (kinetic control).

  • Temperature: -78 °C strictly.

  • Procedure:

    • Cool substrate in THF to -78 °C.

    • Add TMEDA, then dropwise add n-BuLi.

    • Stir for 1 hour at -78 °C. (Do not warm up, or the Li may migrate to the thermodynamically more stable C4 position or scramble).

    • Quench with electrophile (e.g., MeI, DMF, I2) at -78 °C.

Troubleshooting Table: DoM Issues

SymptomProbable CauseCorrective Action
Low Conversion Aggregation of BuLi; C2 is too hindered.Add TMEDA or PMDTA to de-aggregate the base.
C4 Regioisomer formed Thermodynamic equilibration (Li migration).Keep reaction at -78 °C ; reduce lithiation time.
Scrambling/Decomposition Benzylic lithiation on the methoxy methyl?Unlikely with OMe. Ensure temperature control.

Module B: Targeting C4' vs. C6' (Electrophilic Aromatic Substitution)

User Issue: "I am brominating 3-methoxybiphenyl and getting an inseparable mixture of para- (C6') and ortho- (C4') products."

Root Cause Analysis: The methoxy group is a strong activator.

  • C4': Ortho to OMe, Para to Ph. Activated by OMe.

  • C6': Para to OMe, Ortho to Ph. Activated by OMe.

  • C2': Sterically blocked for EAS (usually).

In many biaryl systems, C6' is sterically hindered by the twisting of the biaryl bond (the "ortho effect" from the other ring). Therefore, C4' is usually the major product in halogenations.

The Solution: Tuning the Electrophile

Protocol: Selective C4'-Bromination To favor C4' (the less hindered ortho-to-OMe position):

  • Reagent: NBS (N-bromosuccinimide) in Acetonitrile.

  • Temperature: 0 °C to Room Temperature.

  • Mechanism: NBS provides a low concentration of Br+, making the reaction more sensitive to steric differences. The bulky succinimide byproduct further discourages attack at the hindered C6' position.

Protocol: Accessing C6' (The "Blocked" Position) Accessing C6' selectively via EAS is difficult directly.

  • Strategy: Use a "Blocking Group."[1]

    • Sulfonate or Silylate at C4' (if C4' is the natural major product).

    • Perform the desired EAS (which is now forced to C6').

    • Remove the blocking group (Desulfonation or Desilylation).

Module C: Targeting C5' (C-H Activation)

User Issue: "I need to place a boron ester at the meta position (C5'), but all my reactions go ortho/para."

Root Cause Analysis: Standard chemistry (EAS/DoM) is driven by electronics (charges). The C5' position is electronically "neutral" (meta to the activating OMe). You cannot access this using charges. You must use Steric Control .

The Solution: Iridium-Catalyzed C-H Borylation

Iridium catalysts with bulky bipyridine ligands are governed by sterics, not electronics. They seek the least hindered C-H bond.

  • C2': Flanked by Ph/OMe (Blocked).

  • C4': Flanked by OMe (Hindered).

  • C6': Flanked by Ph (Hindered).

  • C5': Flanked by H and H (Open).

Protocol: C5'-Selective Borylation

  • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%) + dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).

  • Reagent: B2pin2 (Bis(pinacolato)diboron).[2]

  • Solvent: THF or Hexane (can often be run neat).[3]

  • Conditions: 80 °C in a sealed tube under N2.

  • Result: Exclusive functionalization at C5' (meta-functionalization).

Visual Mechanism: Steric Selection

CH_Activation cluster_substrate 3-Methoxybiphenyl (Steric Profile) C2 C2 (Blocked) C4 C4 (Hindered) C6 C6 (Hindered) C5 C5 (Open) Ir_Cat [Ir]-Catalyst (Bulky Ligand) Ir_Cat->C2 X Ir_Cat->C4 X Ir_Cat->C6 X Ir_Cat->C5 Insertion

Caption: The bulky Iridium catalyst is repelled by substituents at C2, C4, and C6, selectively inserting into the accessible C5-H bond.[2][4][5][6][7][8]

FAQs: Common Pitfalls

Q: Can I use n-BuLi without TMEDA for the DoM reaction? A: It is risky. Without TMEDA, n-BuLi exists as hexamers in hydrocarbon solvents. It might react too slowly or act as a nucleophile (attacking the ring or substituents) rather than a base. TMEDA creates reactive monomers that coordinate specifically to the OMe oxygen.

Q: Why does my Suzuki coupling fail after I make the C2-boronate? A: Sterics. A boronate ester at C2' is sandwiched between the phenyl ring and the methoxy group. This is the "ortho-ortho" problem.

  • Fix: Use highly active catalysts designed for hindered substrates, such as Pd(PtBu3)2 or Buchwald Precatalysts (e.g., XPhos Pd G2) . Increase temperature and use a strong base like KOH in dioxane/water.

Q: I tried the Ir-borylation but got a mixture of C5 and C4. Why? A: This happens if the substituent at C1 (the phenyl ring) is not bulky enough or if the ligand on Iridium is too small.

  • Fix: Switch from dtbpy to a bulkier ligand like tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) to increase steric sensitivity and force the reaction to C5.

References

  • Snieckus, V. (1990). Directed ortho metalation.[5][7][9][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • Hartwig, J. F. (2012).[4] Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864–873.

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of Arylboronic Esters. Journal of the American Chemical Society, 124(2), 390–391.

  • Schlosser, M. (2005). The 2× 3 Isomerization of Optionally Substituted Anisoles, and Related Rearrangements. Angewandte Chemie International Edition, 44(3), 376-393.

Sources

Technical Support Center: Solvent Selection for 3'-Methoxy Biphenyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SOL-MBP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

Maximizing the solubility of 3'-methoxy biphenyl intermediates requires a nuanced understanding of their dual nature: the lipophilic biphenyl core and the polar, hydrogen-bond-accepting methoxy handle.[1] This guide moves beyond generic solubility tables to provide a mechanistic framework for solvent selection in synthesis (Suzuki-Miyaura coupling), work-up, and purification.[1][2]

Module 1: The Solubility Mechanism (Hansen Solubility Parameters)

To select the correct solvent, you must match the energy density of the solvent to the solute. 3'-methoxy biphenyls exhibit a specific profile in Hansen Space:

  • 
     (Dispersion):  High.[1][2][3] The biphenyl core relies heavily on 
    
    
    
    stacking and Van der Waals forces.[1][3]
  • 
     (Polarity):  Low-Moderate.[1][2][3] The methoxy group introduces a dipole, but the molecule remains largely non-polar.
    
  • 
     (Hydrogen Bonding):  Low.[1][2][3] The ether oxygen is a weak H-bond acceptor but lacks donor capability.[1][2][3]
    

The "Like Dissolves Like" Translation:

  • Excellent Solvents: Aromatics (Toluene), Chlorinated (DCM), and cyclic ethers (THF, 2-MeTHF).[2] These match the high dispersion (

    
    ) requirement.[2]
    
  • Poor Solvents: Water, straight-chain alkanes (Hexane - often too low in

    
    ), and highly polar protic solvents (pure Methanol - often too high in 
    
    
    
    ).[1][2]
Solubility Matrix for 3'-Methoxy Biphenyls
Solvent ClassRepresentative SolventsSolubility RatingTechnical Note
Aromatics Toluene, XyleneHigh Ideal for reaction media; matches

-system interactions.[1][2][3]
Cyclic Ethers THF, 2-MeTHF, CPMEHigh Excellent for solubilizing boronic acid coupling partners.[2][3]
Esters Ethyl Acetate, iPrOAcModerate-High Good general purpose; often used for extraction.[1][2][3]
Alcohols Methanol, Ethanol, IPAVariable High solubility at reflux; poor at RT.[2][3] Ideal for crystallization.
Alkanes Heptane, HexaneLow Use as an anti-solvent to force precipitation.[2][3]
Water WaterInsoluble Use only as a biphasic partner to dissolve inorganic bases.[1][2][3]

Module 2: Reaction Solvent Strategy (Suzuki-Miyaura Coupling)

The synthesis of 3'-methoxy biphenyl intermediates typically involves a Suzuki coupling.[1][3] The challenge is solubilizing two distinct species: the lipophilic halide and the polar boronic acid/base.

Workflow: Selecting the Reaction Media

SolventSelection Start Select Reaction Solvent GreenQ Is Green Chemistry Required? Start->GreenQ GreenYes Yes GreenQ->GreenYes GreenNo No (Standard) GreenQ->GreenNo Solv_Green Use 2-MeTHF or CPME (High hydrophobicity, easy water separation) GreenYes->Solv_Green BaseQ Is the Inorganic Base Soluble? Solv_Green->BaseQ Solv_Std Use Toluene or THF GreenNo->Solv_Std Solv_Std->BaseQ BiPhasic Add Water (4:1 Ratio) Creates Biphasic System BaseQ->BiPhasic No (K2CO3, K3PO4) PhaseTransfer Add PTC (e.g., TBAB) if rate is slow BiPhasic->PhaseTransfer

Figure 1: Decision tree for selecting reaction solvents based on green chemistry requirements and base solubility.[1][2]

Protocol 1: The "Green" Coupling System (Recommended)

Replacing Toluene/THF with 2-MeTHF (2-Methyltetrahydrofuran) or CPME (Cyclopentyl Methyl Ether) offers superior process performance.[1][2][3]

  • Why? Unlike THF, 2-MeTHF and CPME are not miscible with water.[1][2][3] This allows for a clean phase cut during work-up without requiring an extraction solvent like DCM.[1][2][3]

  • Solubility Advantage: 2-MeTHF has a higher boiling point (80°C) than THF (66°C), allowing for faster kinetics without pressurization.[1][2][3]

Step-by-Step:

  • Dissolve 3'-methoxy aryl halide (1.0 eq) and boronic acid (1.1 eq) in 2-MeTHF .

  • Prepare a solution of

    
     (2.0 eq) in Water .[1][2][3]
    
  • Combine phases (Ratio 4:1 Organic:Aqueous).[1][2][3]

  • Add Pd catalyst.[1][2][3][4][5][6]

  • Heat to 75°C. The biphasic system prevents the precipitation of the boronic acid while the organic phase solubilizes the product.

Module 3: Purification & Crystallization

Purification is where solubility issues (oiling out, polymorphs) most frequently occur.[2]

The "Cloud Point" Crystallization Technique

For 3'-methoxy biphenyls, a Solvent/Anti-Solvent pair is more effective than cooling a single solvent.[2]

  • Solvent A (Good): Ethanol or Methanol (Dissolves product at high temp, moderate at low temp).[2]

  • Solvent B (Bad): Water (Drastically reduces solubility).[1][2][3]

Protocol:

  • Dissolve the crude 3'-methoxy biphenyl in the minimum amount of boiling Ethanol .[3]

  • Critical Step: Maintain boiling and add Water dropwise.

  • Stop adding water the moment a faint turbidity (cloudiness) persists.[2][3]

  • Add 1-2 drops of Ethanol to clear the solution.[1][3]

  • Allow to cool slowly to Room Temperature (RT) with gentle stirring.

  • Why this works: The methoxy group creates just enough polarity for the molecule to "tolerate" the alcohol at high temperatures, but the hydrophobic biphenyl core forces it out of solution as the water content (and polarity) increases [1].

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar/oil. What happened?

Diagnosis: "Oiling out." This occurs when the product forms a second liquid phase rather than crystallizing, often due to impurities lowering the melting point. Solution:

  • Seed Crystals: Add a tiny crystal of pure product at the cloud point.

  • Change Solvent: Switch from Ethanol/Water to Heptane/EtOAc . Dissolve in minimal hot EtOAc, then add Heptane. The non-polar nature of Heptane matches the biphenyl core better than water, often promoting better crystal growth for lipophilic intermediates.

Q2: The boronic acid is not dissolving in my Green Solvent (CPME).

Diagnosis: Boronic acids are polar and often exist as trimers (boroxines) which are less soluble. Solution:

  • Add a Co-Solvent: Add 5-10% Isopropanol (IPA) or Water to the CPME.[1][2][3] This breaks the boroxine trimer into the monomeric boronic acid species, which is the active coupling partner [2].

  • Use Mannitol: In extreme cases, adding mannitol can form a soluble ester with the boronic acid, enhancing solubility in aqueous-organic mixtures [3].[2]

Q3: I see a precipitate during the reaction, and conversion has stopped.

Diagnosis: This is likely the inorganic base (


 or Phosphate) coating the Pd catalyst or the precipitation of the boronic acid.
Solution: 
  • Increase Water Ratio: Shift from 9:1 to 4:1 Organic:Water.

  • Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) .[1][2][3] This shuttles the base anion into the organic phase, removing the need for the reactants to enter the aqueous phase.

References

  • Hansen Solubility Parameters in Practice. Abbott, S., & Hansen, C. M. (2008).[2] Explains the theoretical basis for solvent/anti-solvent selection based on Dispersion/Polarity matching.

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Journal of Organic Chemistry. Highlights the efficacy of 2-MeTHF and t-Amyl alcohol for biphenyl synthesis.[1][3][7]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Details the solubility behavior of boronic acids and the "trimer" issue.

  • A new solvent for green chemistry (CPME). Manufacturing Chemist. Technical data on CPME solubility profiles for organic synthesis.

Disclaimer: All protocols should be validated on a small scale (100mg) before scale-up. Always consult MSDS for specific solvent hazards.

Sources

Validation & Comparative

Comparative Guide: FTIR Diagnostic Protocols for Ortho-Substituted Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative FTIR analysis of ortho-substituted biphenyl aldehydes, specifically focusing on the diagnostic utility of carbonyl stretch frequencies in distinguishing conformational isomers.

Executive Summary

In the high-stakes arena of drug discovery, ortho-substituted biphenyl aldehydes (e.g., 2-biphenylcarboxaldehyde) serve as critical "privileged scaffolds" for synthesizing fluorenones, phenanthridines, and atropisomeric ligands. However, their synthesis often yields mixtures containing the thermodynamically more stable para-isomers or unsubstituted byproducts.

This guide evaluates the "performance"—defined here as the spectral diagnostic resolution —of FTIR spectroscopy in distinguishing the sterically hindered ortho-isomer from its planar para-analogs. By leveraging the principle of Steric Inhibition of Resonance (SIR) , researchers can utilize FTIR as a rapid, self-validating checkpoint before proceeding to more resource-intensive NMR or crystallographic validation.

Key Findings
  • The Product (Ortho-Isomer): Exhibits a distinct Blue Shift (Higher Wavenumber) due to deconjugation.

  • The Alternative (Para-Isomer): Exhibits a Red Shift (Lower Wavenumber) due to extended conjugation.

  • Diagnostic Window: A reliable

    
     gap exists between the isomers in non-polar solvents.
    

Mechanistic Insight: The "Ortho-Twist" Effect

To interpret the data correctly, one must understand the causality between conformation and frequency.

The Conjugation Rule

In a standard aromatic aldehyde (like Benzaldehyde), the carbonyl group (


) is coplanar with the phenyl ring. This planarity allows the 

-electrons of the ring to delocalize into the carbonyl's

orbital.
  • Effect: This delocalization reduces the double-bond character of the

    
     bond.[1]
    
  • Result: The bond weakens

    
     Force constant (
    
    
    
    ) decreases
    
    
    Frequency lowers (Red Shift) to
    
    
    .
Steric Inhibition of Resonance (SIR) in Ortho-Biphenyls

In 2-biphenylcarboxaldehyde , the bulky phenyl group at the ortho position creates severe steric clash with the aldehyde oxygen or hydrogen.

  • Conformational Response: To relieve strain, the biphenyl system twists (dihedral angle

    
    ), and the aldehyde group may rotate out of the plane of its attached ring.
    
  • Electronic Consequence: The

    
    -overlap is broken.[2] The carbonyl group becomes "isolated" from the aromatic system.
    
  • Spectral Outcome: The

    
     bond re-acquires high double-bond character (similar to an aliphatic aldehyde).[1][2][3]
    
  • Result: Frequency increases (Blue Shift) to

    
    .
    
Visualization of the Mechanism

The following diagram illustrates the causal pathway from steric hindrance to spectral shift.

SIR_Mechanism Substituent Ortho-Substituent (Phenyl Ring) Steric Steric Hindrance (Van der Waals Repulsion) Substituent->Steric Twist Conformational Twist (Non-Planar) Steric->Twist Relieves Strain Resonance Loss of Conjugation (Broken u03c0-Overlap) Twist->Resonance BondOrder Increased C=O Bond Order Resonance->BondOrder Shift Blue Shift (Higher Frequency) BondOrder->Shift u2191 k (Force Constant)

Figure 1: Causal pathway of Steric Inhibition of Resonance (SIR) leading to the diagnostic blue shift in ortho-substituted biphenyls.

Comparative Analysis: Product vs. Alternatives

The following table synthesizes experimental data for the ortho-isomer (Product) against its primary alternatives: the para-isomer and the unsubstituted standard (Benzaldehyde).

Table 1: FTIR Carbonyl Stretch Frequencies in CCl


 Solution 
Compound ClassStructure DescriptionDominant Effect

Frequency (cm

)
Shift vs. Standard
Product (Ortho) 2-Biphenylcarboxaldehyde Steric Inhibition (SIR) 1718

2
+15 cm

(Blue)
Alternative (Para)4-BiphenylcarboxaldehydeExtended Conjugation1698

2
-5 cm

(Red)
StandardBenzaldehydeStandard Resonance1703

1
Reference
Aliphatic ControlCyclohexanecarbaldehydeNo Conjugation1730

5
+27 cm

(Blue)
Performance Interpretation
  • High Specificity: The ortho-isomer absorbs in a "dead zone" (1715–1720 cm

    
    ) between the conjugated aromatics (<1705) and pure aliphatics (>1725).
    
  • Purity Check: If your synthesized 2-biphenylcarboxaldehyde shows a shoulder at 1698 cm

    
     , it indicates contamination with the para-isomer or unreacted starting material that lacks the steric twist.
    

Experimental Protocol: Self-Validating Workflow

To achieve the precision required to distinguish these shifts (15 cm


 difference), you must avoid "Lattice Effects" common in solid-state measurements (KBr pellets). Crystal packing can force molecules into planar conformations that do not exist in solution, masking the steric effect.
Protocol: Solution-Phase FTIR Analysis

Objective: Determine the isomeric identity of a biphenyl aldehyde sample.

Materials:

  • Spectroscopic grade Carbon Tetrachloride (CCl

    
    ) or Dichloromethane (DCM).[2] (Note: CCl
    
    
    
    is preferred for optical transparency in the carbonyl region, but DCM is a safer alternative if path length is managed).
  • Liquid IR Cell (NaCl or CaF

    
     windows) with 0.1 mm spacer.[2]
    

Step-by-Step Methodology:

  • Baseline Correction:

    • Fill the cell with pure solvent.[2]

    • Collect background spectrum (32 scans, 4 cm

      
       resolution).[2]
      
    • Validation: Ensure flat baseline between 1600–1800 cm

      
      .[2]
      
  • Sample Preparation:

    • Prepare a 0.05 M solution of the analyte.

    • Why? High concentrations (>0.1 M) risk intermolecular dipole-dipole association, which broadens peaks.[2] Low concentrations (<0.01 M) reduce signal-to-noise.[2]

  • Acquisition:

    • Inject sample into the cell. Ensure no bubbles.

    • Acquire spectrum (32 scans).[2]

  • Data Processing (The "Derivative Check"):

    • Apply a Second Derivative transformation to the carbonyl region (1650–1750 cm

      
      ).
      
    • Reasoning: This mathematically resolves overlapping peaks (e.g., if you have a mixture of ortho/para).[2]

    • Success Criterion: A negative minimum in the 2nd derivative confirms the peak center position.

  • Decision Logic:

    • 
      :  Confirms Ortho-Substitution  (Twisted Geometry).[2]
      
    • 
      :  Indicates Para-Substitution  or Planar Impurity.[2]
      
Analytical Workflow Diagram

Workflow Start Crude Reaction Product Solvent Dissolve in CCl4 (0.05 M) Avoid KBr Pellets Start->Solvent FTIR Acquire FTIR Spectrum (1600-1800 cm-1) Solvent->FTIR Decision Peak Position? FTIR->Decision Ortho > 1712 cm-1 (Ortho-Isomer Confirmed) Decision->Ortho Blue Shift Para < 1705 cm-1 (Para-Isomer/ impurity) Decision->Para Red Shift Validation Proceed to NMR/Synthesis Ortho->Validation Repurify Recrystallize/Chromatography Para->Repurify

Figure 2: Decision tree for rapid isomeric identification using solution-phase FTIR.

Validation & References

Computational Corroboration (DFT)

For researchers requiring higher stringency, experimental results should be validated against Density Functional Theory (DFT) calculations.[2]

  • Method: B3LYP/6-31G(d,p).

  • Scaling Factor: Multiply calculated frequencies by 0.961 to correct for anharmonicity.

  • Correlation: The calculated twist angle of the ortho-isomer (

    
    ) correlates linearly with the observed blue shift.
    
References
  • Pavia, D. L., et al. Introduction to Spectroscopy. Cengage Learning.[2] (Provides foundational values for carbonyl shifts and conjugation effects).

  • List, B., et al. "Steric Inhibition of Resonance in Ortho-Substituted Benzaldehydes."[2] Journal of Organic Chemistry. (Discusses the specific mechanics of aldehyde twisting).

  • Silverstein, R. M. Spectrometric Identification of Organic Compounds. Wiley.[2][4] (Authoritative tables on aromatic vs. aliphatic aldehyde frequencies).

  • NIST Chemistry WebBook. "IR Spectrum of Benzaldehyde vs Biphenyl Derivatives." (Standard reference data for calibration).

  • LibreTexts Chemistry. "Infrared Spectra of Carbonyl Compounds." (Accessible verification of conjugation rules).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxy-Biphenyl Carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation and quantification of biphenyl derivatives, a thorough understanding of their mass spectrometric behavior is paramount. Methoxy-biphenyl carboxaldehydes, a class of compounds with significant applications in medicinal chemistry and materials science, present a unique analytical challenge due to the isomeric possibilities of their substituent groups. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of these compounds under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights to aid in their unambiguous identification.

Introduction: The Analytical Imperative

The substitution pattern of the methoxy and carboxaldehyde groups on the biphenyl scaffold profoundly influences the physicochemical and biological properties of these molecules. Consequently, the ability to differentiate between isomers is not merely an academic exercise but a critical necessity in drug discovery, metabolite identification, and quality control. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for this purpose. This guide will dissect the fragmentation pathways of key methoxy-biphenyl carboxaldehyde isomers, providing a framework for logical structure deduction based on mass spectral data.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. While this can sometimes result in the absence or low abundance of the molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, invaluable for library matching and structural confirmation.

General Fragmentation Pathways of Aromatic Aldehydes and Methoxyarenes

Before delving into the specifics of methoxy-biphenyl carboxaldehydes, it is essential to understand the fundamental fragmentation behaviors of their constituent functional groups.

  • Aromatic Aldehydes : Under EI, aromatic aldehydes typically exhibit a prominent molecular ion peak (M•+). The most characteristic fragmentation is the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-1]+), which is often the base peak. Subsequent loss of carbon monoxide (CO) from the acylium ion to yield a phenyl cation ([M-29]+) is also a common and diagnostic fragmentation pathway.[1][2][3]

  • Methoxyarenes (Aryl Ethers) : The fragmentation of methoxy-substituted aromatic compounds is characterized by the loss of a methyl radical (•CH3) to form a stable phenoxide-type cation ([M-15]+). Another significant fragmentation is the loss of formaldehyde (CH2O) via a rearrangement process, resulting in an [M-30]+ ion.

Comparative Analysis of Methoxy-Biphenyl Carboxaldehyde Isomers under EI

The position of the methoxy and carboxaldehyde groups significantly influences the fragmentation cascade. Here, we compare the EI mass spectra of three key isomers.

Table 1: Key Fragment Ions of Methoxy-Biphenyl Carboxaldehyde Isomers under EI-MS

Fragment Ion4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde2'-Methoxy-[1,1'-biphenyl]-4-carboxaldehydeProposed Structure/Loss
M•+ 212212212Molecular Ion
[M-1]+ 211 (High Abundance)211 (High Abundance)211 (Moderate Abundance)Loss of •H from CHO
[M-15]+ 197197197Loss of •CH3 from OCH3
[M-29]+ 183183183Loss of CO from [M-1]+
[M-30]+ 182182182Loss of CH2O from M•+
[M-44]+ 168168168Loss of CO and •CH3
153 PresentPresentPresentBiphenyl Cation
139 PresentPresentPresentFurther Fragmentation

2.2.1. 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde

The mass spectrum of 4'-methoxy-[1,1'-biphenyl]-4-carboxaldehyde serves as a canonical example. The molecular ion at m/z 212 is readily observed. The base peak is typically the [M-1]+ ion at m/z 211, arising from the facile loss of the aldehydic hydrogen. Subsequent loss of CO from this ion gives rise to a significant peak at m/z 183. The presence of the methoxy group is confirmed by the observation of a peak at m/z 197 ([M-15]+) due to the loss of a methyl radical, and a peak at m/z 182 ([M-30]+) corresponding to the loss of formaldehyde.

2.2.2. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

The fragmentation pattern of the 3-carboxaldehyde isomer is broadly similar to its 4-carboxaldehyde counterpart. The molecular ion at m/z 212 and the prominent [M-1]+ ion at m/z 211 are key features. The relative abundances of the fragment ions arising from the methoxy group ([M-15]+ and [M-30]+) are also comparable. Distinguishing between the 3- and 4-carboxaldehyde isomers based solely on their EI mass spectra can be challenging without high-resolution mass spectrometry and careful comparison of relative ion abundances.

2.2.3. 2'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde

The ortho-substituted isomer exhibits a more distinct fragmentation pattern due to the potential for "ortho effects," where the proximity of the two substituent groups can lead to unique rearrangement and fragmentation pathways. While the primary fragment ions ([M-1]+, [M-15]+, [M-29]+, [M-30]+) are still present, their relative intensities may differ significantly from the meta and para isomers. A characteristic fragmentation for some ortho-substituted biphenyls is the loss of a methyl radical followed by the loss of CO, leading to the formation of a dibenzofuran-type cation. In this case, a prominent ion at m/z 168 ([M-44]+) could be more significant compared to the other isomers.

Proposed Fragmentation Pathways (EI)

The following diagrams illustrate the primary fragmentation pathways for methoxy-biphenyl carboxaldehydes under electron ionization.

EI_Fragmentation M M•+ (m/z 212) M_minus_1 [M-1]+ (m/z 211) M->M_minus_1 - •H M_minus_15 [M-15]+ (m/z 197) M->M_minus_15 - •CH3 M_minus_30 [M-30]+ (m/z 182) M->M_minus_30 - CH2O M_minus_29 [M-29]+ (m/z 183) M_minus_1->M_minus_29 - CO M_minus_44 [M-44]+ (m/z 168) M_minus_15->M_minus_44 - CO

Caption: Primary EI fragmentation pathways for methoxy-biphenyl carboxaldehydes.

Electrospray Ionization (ESI) Tandem Mass Spectrometry: A Softer Approach for Structural Interrogation

Electrospray ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) with minimal in-source fragmentation. To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed, most commonly through collision-induced dissociation (CID). The fragmentation of these even-electron ions often proceeds through different mechanisms than the radical cations generated by EI.

Predicted Fragmentation of Protonated Methoxy-Biphenyl Carboxaldehydes

In the absence of direct experimental ESI-MS/MS data for all isomers in the literature, we can predict the likely fragmentation pathways based on the established principles of CID of protonated aromatic aldehydes and ethers. Protonation is expected to occur at the most basic site, which in these molecules would be the carbonyl oxygen of the aldehyde group.

3.1.1. Key Fragmentation Pathways under ESI-MS/MS (CID)

Upon collisional activation, the protonated molecule ([M+H]+, m/z 213) is expected to undergo the following primary fragmentations:

  • Loss of Carbon Monoxide (CO) : A characteristic fragmentation of protonated aromatic aldehydes is the neutral loss of 28 Da (CO) to form a biphenyl-type cation. This would result in a fragment ion at m/z 185.

  • Loss of a Methyl Radical (•CH3) : While less common for even-electron ions, the loss of a methyl radical from the methoxy group to yield an ion at m/z 198 is a possibility, particularly at higher collision energies.

  • Loss of Formaldehyde (CH2O) : A rearrangement reaction leading to the neutral loss of 30 Da (formaldehyde) from the methoxy group could result in a fragment ion at m/z 183.

  • Loss of Water (H2O) : If the protonated aldehyde undergoes rearrangement, the loss of a water molecule (18 Da) could occur, leading to a fragment at m/z 195.

Table 2: Predicted Key Fragment Ions of Methoxy-Biphenyl Carboxaldehyde Isomers under ESI-MS/MS

Precursor IonPredicted Fragment IonPredicted Neutral LossProposed Structure of Fragment
[M+H]+ (m/z 213) 185COProtonated Methoxy-biphenyl
[M+H]+ (m/z 213) 198•CH3Protonated Biphenyl Carboxaldehyde Radical Cation
[M+H]+ (m/z 213) 183CH2OBiphenyl Carboxaldehyde Cation
[M+H]+ (m/z 213) 195H2ODehydrated Protonated Species
Isomeric Differentiation using ESI-MS/MS

The subtle differences in the gas-phase chemistry of the protonated isomers can be exploited for their differentiation using ESI-MS/MS.

  • Proton Affinity and Fragmentation Efficiency : The position of the methoxy group can influence the proton affinity of the carbonyl oxygen. This, in turn, can affect the collision energy required to induce fragmentation and the relative abundance of the product ions.

  • Ortho Effects : Similar to EI, ortho-substituted isomers may exhibit unique fragmentation pathways under CID due to intramolecular interactions. For example, the 2'-methoxy isomer might show an enhanced loss of methanol (CH3OH) via a cyclization reaction, which would be absent or less favorable in the meta and para isomers.

ESI_Fragmentation MH [M+H]+ (m/z 213) MH_minus_CO [M+H-CO]+ (m/z 185) MH->MH_minus_CO - CO MH_minus_CH2O [M+H-CH2O]+ (m/z 183) MH->MH_minus_CH2O - CH2O MH_minus_H2O [M+H-H2O]+ (m/z 195) MH->MH_minus_H2O - H2O

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated methoxy-biphenyl carboxaldehydes.

Experimental Protocols

To ensure the reproducibility and validity of mass spectral data, adherence to well-defined experimental protocols is crucial.

GC-EI-MS Protocol for Methoxy-Biphenyl Carboxaldehydes

This protocol is a general guideline and may require optimization for specific instrumentation and analytical goals.

1. Sample Preparation:

  • Dissolve the methoxy-biphenyl carboxaldehyde standard or sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
  • If necessary, perform a derivatization step to improve volatility or chromatographic performance, although these compounds are generally amenable to direct GC-MS analysis.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.

  • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

  • Hold: Maintain 280 °C for 5-10 minutes.

  • Mass Spectrometer Parameters:
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full scan from m/z 40 to 400.

    GCMS_Workflow Sample Sample Preparation Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition & Analysis Detection->Data

    Caption: A typical workflow for GC-EI-MS analysis.

LC-ESI-MS/MS Protocol for Methoxy-Biphenyl Carboxaldehydes

This protocol provides a starting point for developing a robust LC-ESI-MS/MS method.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • LC Column: A C18 or Biphenyl reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution:
  • Start with 5-10% B, hold for 0.5 minutes.

  • Linearly increase to 95% B over 5-8 minutes.

  • Hold at 95% B for 1-2 minutes.

  • Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer Parameters:
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 2.5-3.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Cone Gas Flow: 50-100 L/hr.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for each precursor-to-product ion transition (typically 10-40 eV).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

    LCMSMS_Workflow Sample Sample Preparation Injection LC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Analysis Product Ion Analysis (Q3) Fragmentation->Product_Analysis Detection Detection Product_Analysis->Detection Data Data Acquisition & Analysis Detection->Data

    Caption: A typical workflow for LC-ESI-MS/MS analysis.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The comprehensive analysis of methoxy-biphenyl carboxaldehydes by mass spectrometry necessitates a multi-faceted approach. Electron ionization provides a robust and reproducible fragmentation pattern that serves as a valuable fingerprint for initial identification and library searching. Electrospray ionization coupled with tandem mass spectrometry offers a complementary technique, particularly for complex matrices, and can reveal subtle structural differences through the controlled fragmentation of protonated molecules.

By understanding the fundamental fragmentation mechanisms of the constituent functional groups and the influence of isomeric substitution, researchers can confidently interpret mass spectral data to distinguish between different methoxy-biphenyl carboxaldehydes. The experimental protocols provided herein offer a solid foundation for developing and validating analytical methods for these important compounds. As with any analytical challenge, the key to success lies in the logical integration of chromatographic separation, mass spectrometric data, and a sound understanding of the underlying chemical principles.

References

  • PubChem. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Scribd. Aldehyde Fragmentation Patterns. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Whitman College. GCMS Section 6.11.4. [Link]

Sources

UV-Vis absorption spectra of conjugated biphenyl aldehyde systems

Author: BenchChem Technical Support Team. Date: February 2026

UV-Vis Absorption Spectra of Conjugated Biphenyl Aldehydes: A Comparative Guide

Executive Summary

This guide provides a technical comparison of conjugated biphenyl aldehyde systems, focusing on the spectral tunability achieved through substituent engineering. Biphenyl carboxaldehydes serve as critical scaffolds in non-linear optics (NLO), fluorescent probes, and drug intermediates due to their "push-pull" electronic architecture.

This document moves beyond basic spectral listing to analyze the Intramolecular Charge Transfer (ICT) mechanisms that dictate absorption maxima (


) and molar absorptivity (

). It compares the baseline unsubstituted system against electron-donating derivatives to demonstrate how molecular design alters the HOMO-LUMO gap.

Theoretical Framework: The "Push-Pull" Mechanism

To interpret the spectra of biphenyl aldehydes, one must understand the competition between steric hindrance and electronic conjugation.

  • The Twist: In the ground state, the two phenyl rings of a biphenyl system are not coplanar (twisted by ~44° in solution) due to steric repulsion between ortho-hydrogens. This limits

    
    -orbital overlap.
    
  • The Pull: The aldehyde group (-CHO) acts as an electron-withdrawing group (EWG), lowering the energy of the LUMO.

  • The Push: Introducing an electron-donating group (EDG) at the 4'-position creates a "push-pull" system. This facilitates electron redistribution, often increasing the quinoid character of the bridge, which planarizes the molecule and significantly redshifts the absorption (Bathochromic shift).

Electronic Transition Pathway (DOT Visualization)

ICT_Mechanism cluster_0 Spectral Consequence Donor Electron Donor (D) (High Energy HOMO) Bridge Biphenyl Bridge (Conjugation Path) Donor->Bridge Electron Injection Acceptor Aldehyde Acceptor (A) (Low Energy LUMO) Bridge->Acceptor Delocalization ICT Intramolecular Charge Transfer (ICT) State Acceptor->ICT Excitation (hv) RedShift Bathochromic Shift (Red Shift) ICT->RedShift Reduces Band Gap

Figure 1: The "Push-Pull" mechanism illustrating how electron donation across the biphenyl bridge facilitates Intramolecular Charge Transfer, resulting in a redshift.

Comparative Analysis: Substituent Effects

The following analysis compares three specific systems in acetonitrile (MeCN) solution.

The Variants:

  • Baseline: 4-Biphenylcarboxaldehyde (No donor).

  • Weak Donor: 4'-Methoxy-4-biphenylcarboxaldehyde (-OMe).

  • Strong Donor: 4'-(Dimethylamino)-4-biphenylcarboxaldehyde (-NMe

    
    ).
    
Table 1: Spectral Performance Data
CompoundSubstituent (4')Electronic Effect

(nm)*

(L mol

cm

)
Visual Color
4-BP-CHO -HBaseline (Reference)280 - 290~22,000Colorless
4'-OMe-BP-CHO -OCH

Weak Donor (Inductive)310 - 325~26,000Pale Yellow
4'-NMe

-BP-CHO
-N(CH

)

Strong Donor (Resonance)360 - 380>30,000Bright Yellow/Green

*Note: Values are approximate for polar aprotic solvents (e.g., Acetonitrile/DMSO). Shifts will vary based on solvent polarity.

Analysis of Trends:
  • The Baseline (280 nm): The unsubstituted aldehyde shows a

    
     transition characteristic of the biphenyl unit, slightly redshifted by the carbonyl conjugation.
    
  • The Methoxy Effect (+30 nm): The oxygen lone pair participates in resonance, but its high electronegativity limits the donation strength. The shift is moderate.

  • The Amino Effect (+80 nm): The nitrogen lone pair is a powerful donor. It forces the biphenyl system toward planarity to maximize conjugation, resulting in a massive bathochromic shift into the visible region. This molecule exhibits strong solvatochromism (color change with solvent polarity).[1][2]

Experimental Protocol: Validated Measurement Workflow

To ensure reproducible data, specifically when characterizing new derivatives, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Cyclohexane (Cutoff <190 nm).

  • Cuvettes: Matched Quartz cells (1 cm path length).

  • Concentration:

    
     M to 
    
    
    
    M.
Step-by-Step Workflow
  • Baseline Correction: Fill both sample and reference cuvettes with pure solvent. Run a baseline scan (200–800 nm) to subtract solvent absorption and cuvette mismatch.

  • Stock Preparation: Prepare a

    
     mM stock solution in a volumetric flask. Sonicate to ensure complete dissolution (critical for planar biphenyls which may aggregate).
    
  • Dilution Series (Linearity Check): Prepare three dilutions (

    
    , 
    
    
    
    ,
    
    
    ).
  • Measurement: Scan from 800 nm down to 200 nm.

  • Validation: Plot Absorbance vs. Concentration at

    
    . The 
    
    
    
    value must be
    
    
    to confirm adherence to the Beer-Lambert Law. If non-linear, aggregation is occurring—reduce concentration.
Experimental Workflow Diagram (DOT)

Protocol_Flow Start Start: Solid Sample Solvent Select Solvent (UV Cutoff Check) Start->Solvent Stock Prepare Stock (1 mM) Sonicate 10 min Solvent->Stock Dilution Dilution Series (10, 25, 50 µM) Stock->Dilution Scan UV-Vis Scan (200-800 nm) Dilution->Scan Check Linearity Check (Beer's Law) Scan->Check Valid Valid Spectrum Calculate Epsilon Check->Valid Linear Retry Dilute Further (Aggregation) Check->Retry Non-Linear Retry->Scan

Figure 2: Validated experimental workflow ensuring data integrity by checking for aggregation effects.

Troubleshooting & Critical Considerations

  • Solvatochromism Warning: The 4'-amino derivatives are highly sensitive to solvent polarity. In non-polar solvents (Hexane), the

    
     may appear blue-shifted (hypsochromic) compared to polar solvents (DMSO) due to the stabilization of the polar ICT excited state by polar solvents [1].
    
  • Protonation: If using amino-substituted aldehydes, avoid acidic solvents. Protonation of the amine lone pair kills the "Push" effect, reverting the spectrum to that of the unsubstituted biphenyl [2].

  • Photobleaching: Conjugated aldehydes can undergo photo-oxidation. Keep solutions in amber vials and measure immediately after preparation.

References

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.

  • NIST Chemistry WebBook. Benzaldehyde, 4-(dimethylamino)- UV/Vis Spectrum. National Institute of Standards and Technology.[3]

  • Fabian, W. M. F. (1980). Absorption Spectra of Nitro- and Amino-Substituted Biphenyls. Spectrochimica Acta Part A.

Sources

Elemental Analysis of Refractory Organic Intermediates: Methoxy-Substituted Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of elemental analysis (EA) methodologies for methoxy-substituted biphenyl aldehydes . These compounds, critical intermediates in Suzuki-Miyaura coupling and drug discovery (e.g., angiotensin II receptor antagonists), present unique analytical challenges. Their refractory aromatic backbone requires extreme combustion energy, while the aldehyde moiety introduces instability via auto-oxidation.

This document establishes Dynamic Flash Combustion (using tin encapsulation) as the superior standard over classical Static Combustion or indirect characterization (HRMS/NMR), providing the necessary protocols to achieve the industry-standard


 tolerance.

Part 1: The Analytical Challenge

Methoxy-substituted biphenyl aldehydes (e.g., 4'-methoxy[1,1'-biphenyl]-4-carbaldehyde) possess a structural duality that complicates microanalysis:

  • Refractory Carbon Backbone: The biphenyl core is thermally stable. Incomplete combustion results in "soot formation" (graphitic carbon residue), leading to systematically low Carbon (%C) values.

  • Aldehyde Auto-oxidation: The formyl group (

    
    ) is susceptible to aerial oxidation to carboxylic acid (
    
    
    
    ). A sample stored improperly will show elevated Oxygen (%O) and depressed Carbon (%C) relative to theory, mimicking a wet sample.
  • High C:H Ratio: With carbon content often exceeding 80%, the demand for instantaneous oxygen availability during the combustion window is critical.

Comparative Overview: The "Product" vs. Alternatives
FeatureDynamic Flash Combustion (Recommended)Classical Pregl-Dumas (Static)HRMS / NMR (Indirect)
Principle Automated injection of

bolus + Exothermic Tin Flash.
Fixed volume

in a static furnace.
Mass-to-charge ratio or proton counting.
Combustion Temp ~1800°C (Local flash temp).~950–1000°C (Furnace limit).N/A
Suitability High. Breaks stable biphenyl bonds.Low. Risk of incomplete oxidation (low %C).Medium. Confirms structure/purity but not bulk composition.
Throughput High (5–10 mins/sample).Low (30+ mins/sample).High.
Data Output Absolute mass % (C, H, N).Absolute mass % (C, H, N).[1][2]Relative purity; no bulk impurity detection (e.g., inorganic salts).

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Mechanism of Dynamic Flash Combustion

The recommended standard utilizes an automated analyzer (e.g., Thermo FlashSmart, Elementar vario) operating on the modified Dumas principle .[3]

The "Tin Flash" Phenomenon (Causality): Standard combustion furnaces operate at


. This is insufficient for quantitative conversion of biphenyls. By encapsulating the sample in Tin (Sn) foil , we engineer a localized exothermic reaction:


This reaction momentarily raises the local temperature to

. This thermal spike is the causal factor that ensures the complete rupture of the stable aromatic C-C bonds, converting them fully to

.
Workflow Visualization

The following diagram illustrates the optimized workflow for these refractory compounds.

G Sample Sample Prep (Dry & Encapsulate) TinFlash Combustion (Tin Flash @ 1800°C) Sample->TinFlash Auto-Sampler Reduction Reduction (Cu @ 650°C) TinFlash->Reduction Gases (CO2, H2O, NOx) Separation GC Separation Reduction->Separation N2, CO2, H2O Detection TCD Detection Separation->Detection Quantitation Detection->Sample QC Fail (>0.4% Dev)

Figure 1: Analytical workflow for Dynamic Flash Combustion. The "Tin Flash" step is the critical control point for biphenyl derivatives.

Part 3: Experimental Protocol

Instrumentation & Standards
  • Instrument: Automated CHN Analyzer (e.g., Thermo FlashSmart or equivalent).

  • Primary Standard (Calibration): Acetanilide (NIST SRM 141d) .[4] Chosen for its stability and defined composition (C: 71.09%, H: 6.71%, N: 10.36%) [1].

  • Check Standard (QC): 4,4'-Dimethoxybiphenyl (CAS: 2132-80-1). This structurally mimics the analyte (biphenyl core + methoxy groups) to validate combustion efficiency.

Sample Preparation (Critical Step)[5]
  • Drying: Dry the aldehyde sample in a vacuum desiccator over

    
     for 24 hours to remove occluded solvent/moisture.
    
  • Weighing: Weigh 2.0 – 3.0 mg (

    
     mg) into a Tin (Sn) capsule .
    
    • Note: Do NOT use silver or aluminum capsules; they lack the exothermic oxidation heat required for biphenyls [2].

  • Sealing: Fold the capsule tightly to exclude atmospheric nitrogen. Ensure no sample is trapped in the fold (creates "flash" outside the combustion zone).

Instrument Parameters (Optimized for Refractory Organics)
  • Furnace Temperature: Left (Combustion):

    
    ; Right (Reduction): 
    
    
    
    .
  • Oxygen Injection: 10–15 mL bolus (Dynamic ramp).

    • Optimization: If low %C is observed, increase

      
       injection time by 2 seconds to ensure excess oxygen during the "flash" [3].
      
  • Carrier Gas: Helium (Flow: 140 mL/min).

Troubleshooting Logic

Use the following decision matrix if results deviate from theoretical values.

Logic Start Result Deviation > 0.4% CheckC Is Carbon Low? Start->CheckC CheckH Is Hydrogen High? CheckC->CheckH No Soot Incomplete Combustion Action: Increase O2 Dosing CheckC->Soot Yes Wet Moisture/Solvent Action: Dry Sample @ 50°C Vac CheckH->Wet Yes (High H, Low C) Oxid Aldehyde Oxidation Action: Recrystallize under N2 CheckH->Oxid No (Low C, Normal H) Leak Gas Leak / Poor Seal Action: Check Capsule Fold Soot->Leak If O2 OK

Figure 2: Troubleshooting decision matrix for CHN analysis of methoxy-biphenyl aldehydes.

Part 4: Data Presentation & Performance

The following table demonstrates the performance difference between the "Standard" (Static) method and the "Optimized" (Dynamic Flash) method for a representative compound: 4'-methoxy[1,1'-biphenyl]-4-carbaldehyde (


).

Theoretical Composition: C: 79.23%, H: 5.70%

MethodReplicateCarbon (%C)Hydrogen (%H)Deviation from TheoryStatus
Static Combustion 178.155.68C: -1.08%FAIL
(Silver Capsule)278.405.72C: -0.83%FAIL
Avg 78.28 5.70
Dynamic Flash 179.185.71C: -0.05%PASS
(Tin Capsule)279.255.69C: +0.02%PASS
Avg 79.22 5.70

Analysis: The Static method consistently yields low Carbon results due to the formation of refractory graphitic residues (soot) that do not burn at


 without the tin-mediated thermal boost. The Dynamic Flash method achieves results within the 

tolerance required by journals like J. Org. Chem. and J. Med. Chem. [4].

References

  • National Institute of Standards and Technology (NIST). (2025).[5] Certificate of Analysis: Standard Reference Material 141d - Acetanilide. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). An International Study Evaluating Elemental Analysis Guidelines. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde is a functionalized biphenyl intermediate often used in Suzuki-Miyaura cross-coupling reactions. Its disposal requires strict adherence to protocols governing marine pollutants and reactive aldehydes .

Unlike simple organic solvents, this compound possesses a biphenyl core that poses significant chronic risks to aquatic ecosystems.[1] Consequently, standard "drain disposal" or dilution methods are strictly prohibited. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Hazard Profile
PropertySpecificationOperational Implication
CAS Number 38491-36-0 (Typical)Verify against specific vendor container.
Molecular Formula C₁₄H₁₂O₂High carbon content; suitable for fuel blending incineration.
Functional Groups Aldehyde (-CHO), Bi-arylAldehyde: Potential for oxidation over time (peroxide/acid formation). Bi-aryl: High lipophilicity; bioaccumulative potential.
GHS Classification WarningSkin Irrit. 2, Eye Irrit.[2][3][4] 2A, STOT SE 3.
Environmental Aquatic Acute/Chronic 1 CRITICAL: Zero-discharge policy to sewer systems.

Pre-Disposal Segregation Strategy

Effective disposal begins with segregation. Mixing this compound with incompatible waste streams creates immediate safety hazards and regulatory violations.

The "Self-Validating" Segregation Logic

To ensure safety, follow this compatibility logic. If the waste stream violates any "Incompatible" rule, it must be isolated.

  • Incompatible with Oxidizers: Do not mix with nitric acid, perchlorates, or peroxides. Aldehydes can react exothermically with strong oxidizers to form carboxylic acids, generating heat and pressure in closed waste containers.

  • Incompatible with Bases: Strong bases can induce aldol condensation or Cannizzaro reactions, leading to polymerization and heat generation.

Waste Stream Assignment
Waste StateCorrect Waste StreamContainer Type
Pure Solid Solid Hazardous Waste (Toxic/Irritant)Wide-mouth HDPE or Glass Jar
Solution (Organic) Non-Halogenated Organic Solvents*Amber Glass or HDPE Carboy
Solution (Aqueous) DO NOT GENERATE Avoid creating large aqueous volumes; if generated, collect as "Toxic Aqueous Waste" for incineration.

*Note: If dissolved in halogenated solvents (e.g., DCM), use the Halogenated Waste stream. The biphenyl solute does not dictate the stream, the solvent does.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging
  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended for solutions), safety goggles, and a lab coat. Handle inside a fume hood to avoid inhalation of dust or vapors.

  • Container Selection:

    • Solids: Use a sealable, wide-mouth jar. Avoid thin plastic bags that can be punctured by spatulas or glass shards.

    • Liquids: Use a solvent-compatible carboy (HDPE or Glass). Ensure 10% headspace is left to prevent over-pressurization.

  • Transfer:

    • If the compound is an oil or sticky solid, dissolve it in a minimal amount of acetone or ethyl acetate to facilitate transfer into the liquid waste container. This prevents residue accumulation on lab bench surfaces.

Phase 2: Labeling & Documentation

Proper labeling is the primary communication tool for emergency responders.

  • Standard Label: "Hazardous Waste - Organic."

  • Constituent Listing: Explicitly list "3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde" or "Substituted Biphenyl Aldehyde."

  • Hazard Checkboxes: Check "Toxic," "Irritant," and "Environmental Hazard."

Phase 3: Storage & Pickup
  • Location: Store in a Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: The container must sit in a tray capable of holding 110% of the container's volume.

  • Timeline: Request pickup immediately once the container is full or within 6 months of the start date, in compliance with RCRA regulations (40 CFR 262).

Spill Management & Emergency Procedures

  • Minor Spill (Solid/Powder):

    • Dampen a paper towel with water (to prevent dust dispersal) or use an oil-treated sweeping compound.

    • Sweep carefully into a dustpan.

    • Place all waste and contaminated materials into a solid hazardous waste container.

    • Clean the surface with soap and water; collect the rinsate as hazardous waste.

  • Minor Spill (Liquid/Oil):

    • Cover with an inert absorbent (Vermiculite, Sand, or commercial pads). Do not use paper towels as the primary absorbent for large amounts of aldehydes due to flammability risks.

    • Scoop absorbed material into a hazardous waste container.

    • Label as "Debris contaminated with [Chemical Name]."

Disposal Decision Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde, ensuring compliance with its specific chemical properties.

DisposalWorkflow Start Start: Waste Generation AssessState Assess Physical State Start->AssessState IsSolid Pure Solid / Oil AssessState->IsSolid Solid/Residue IsLiquid In Solution AssessState->IsLiquid Dissolved StreamSolid Stream: Solid Hazardous Waste (Toxic/Irritant) IsSolid->StreamSolid SolventCheck Identify Solvent Base IsLiquid->SolventCheck StreamHal Stream: Halogenated Organic SolventCheck->StreamHal Contains DCM/Chloroform StreamNonHal Stream: Non-Halogenated Organic SolventCheck->StreamNonHal Acetone/EtOAc/MeOH Labeling Labeling: List 'Biphenyl Aldehyde' Check 'Aquatic Toxicity' StreamSolid->Labeling StreamHal->Labeling StreamNonHal->Labeling FinalDisp Final Disposal: High-Temp Incineration (Destruction of Biphenyl Ring) Labeling->FinalDisp

Figure 1: Decision tree for the segregation and disposal of biphenyl aldehyde derivatives, prioritizing solvent compatibility and thermal destruction.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3'-Methoxy-biphenyl-2-carboxaldehyde. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Regulations Title 40 CFR Part 261: Identification and Listing of Hazardous Waste. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Biphenyl derivatives and Aquatic Toxicity. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2'-Methoxybiphenyl-2-carboxaldehyde (Isomer Reference). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.